Hexazinone-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028051 | |
| Record name | Hexazinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-22-4 | |
| Record name | Hexazinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hexazinone-d6: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexazinone-d6 is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. In the realm of analytical chemistry and drug development, isotopically labeled compounds such as this compound are invaluable tools. They serve as internal standards in quantitative analyses, particularly in mass spectrometry-based methods, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound.
Chemical Properties and Structure
This compound is a white crystalline solid.[1] The key physical and chemical properties of this compound are summarized in the table below. The deuteration is typically on the dimethylamino group, leading to a higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | [2][3] |
| Molecular Weight | 258.35 g/mol | [2][4] |
| CAS Number | 1219804-22-4 | |
| Appearance | Solid | |
| Isotopic Enrichment | 99 atom % D | |
| Synonyms | Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
| Unlabeled CAS Number | 51235-04-2 |
The chemical structure of this compound consists of a triazine ring substituted with a cyclohexyl group, a methyl group, and a deuterated dimethylamino group.
Chemical Structure of this compound:
Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of Hexazinone in various matrices such as soil, water, and biological samples. Below is a representative experimental protocol for the analysis of Hexazinone using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantitative Analysis of Hexazinone in Soil using this compound Internal Standard
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
-
Vortex the sample for 1 minute and shake for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexazinone and this compound.
-
Hexazinone: e.g., m/z 253.2 → 171.1
-
This compound: e.g., m/z 259.2 → 177.1
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
3. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of Hexazinone and a constant concentration of this compound.
-
Plot the ratio of the peak area of Hexazinone to the peak area of this compound against the concentration of Hexazinone.
-
Determine the concentration of Hexazinone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte (Hexazinone) using a deuterated internal standard (this compound).
Caption: Workflow for quantitative analysis using an internal standard.
Mechanism of Action of Hexazinone
For context, the herbicidal activity of the non-deuterated Hexazinone stems from its ability to inhibit photosynthesis. It specifically targets the D-1 quinone-binding protein in photosystem II of the electron transport chain in plants. This blockage disrupts the electron flow, leading to the production of reactive oxygen species that cause lipid peroxidation and ultimately, cell death. While this mechanism is fundamental to its herbicidal properties, it is important to distinguish it from the signaling pathways typically studied in drug development.
Conclusion
This compound is a critical analytical tool for researchers and scientists in various fields, including environmental science and drug metabolism studies. Its well-defined chemical properties and use as an internal standard in robust analytical methods like LC-MS/MS enable the accurate and precise quantification of Hexazinone. The detailed experimental workflow provided in this guide serves as a practical reference for developing and implementing such analytical methods.
References
Synthesis and Isotopic Labeling of Hexazinone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Hexazinone-d6. This deuterated analog of the herbicide Hexazinone is a critical tool for researchers in environmental science, toxicology, and drug metabolism studies, primarily serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, predicted analytical data, and the well-established mechanism of action of Hexazinone.
Introduction
Hexazinone, 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, is a broad-spectrum herbicide used to control a wide variety of weeds.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] To accurately quantify Hexazinone in complex matrices such as soil, water, and biological tissues, a stable isotope-labeled internal standard is essential. This compound, where the six hydrogen atoms on the dimethylamino group are replaced with deuterium, is the most common isotopologue for this purpose. The six deuterium atoms provide a distinct mass shift of +6 Da, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses without significantly altering its chemical and physical properties.
Synthesis of this compound
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: Proposed two-stage synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established organic chemistry principles for the synthesis of triazine derivatives. Researchers should perform their own optimization and safety assessments.
Stage 1: Synthesis of 6-Chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
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Synthesis of 1-Methyl-3-cyclohexyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: 1-Methyl-3-cyclohexylurea is reacted with an excess of oxalyl chloride in a suitable aprotic solvent (e.g., dichloromethane) at room temperature. The reaction mixture is stirred for several hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude triazinedione, which can be purified by recrystallization.
-
Chlorination: The dried 1-methyl-3-cyclohexyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is treated with phosphorus pentachloride (PCl5) in a high-boiling point solvent such as phosphorus oxychloride (POCl3). The mixture is heated under reflux for several hours. After cooling, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and the resulting precipitate, 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, is collected by filtration, washed with cold water, and dried.
Stage 2: Synthesis of this compound
-
Preparation of Dimethyl-d6-amine: Commercially available dimethyl-d6-amine hydrochloride is treated with a strong base, such as sodium hydroxide, to liberate the free amine. The volatile dimethyl-d6-amine can be collected by distillation or used in situ.
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Amination: The 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or tetrahydrofuran). A slight excess of dimethyl-d6-amine, along with a non-nucleophilic base such as triethylamine (to act as a hydrogen chloride scavenger), is added to the solution. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS.
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Work-up and Purification: Upon completion of the reaction, the triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for this compound. Expected yields and isotopic purity are target values for a successful synthesis and would require experimental determination.
| Parameter | Unlabeled Hexazinone | This compound |
| Molecular Formula | C12H20N4O2 | C12H14D6N4O2 |
| Molecular Weight | 252.31 g/mol | 258.35 g/mol |
| CAS Number | 51235-04-2 | 1219804-22-4 |
| Expected Yield | - | >70% (from chloro-intermediate) |
| Isotopic Purity | - | >98 atom % D |
Predicted Analytical Data
Mass Spectrometry:
The electron ionization mass spectrum of unlabeled Hexazinone shows characteristic fragmentation patterns.[2][3] The mass spectrum of this compound is expected to exhibit a molecular ion peak at m/z 258, a +6 Da shift from the unlabeled compound. Key fragments are also expected to show this +6 Da shift if they retain the dimethylamino-d6 moiety.
| Fragment | Proposed Structure | Unlabeled Hexazinone (m/z) | This compound (Predicted m/z) |
| [M]+ | C12H20N4O2 | 252 | 258 |
| [M - C2H4]+ | C10H16N4O2 | 224 | 230 |
| [M - C6H11]+ | C6H9N4O2 | 171 | 177 |
| [C6H11]+ | Cyclohexyl cation | 83 | 83 |
| [N(CH3)2]+ | Dimethylaminyl radical cation | 44 | 50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR (Predicted for Unlabeled Hexazinone):
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Cyclohexyl protons: A series of multiplets between δ 1.0 and 2.0 ppm.
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Methine proton (cyclohexyl): A multiplet around δ 4.5 ppm.
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N-CH3: A singlet around δ 3.3 ppm.
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N(CH3)2: A singlet around δ 3.1 ppm.
-
-
1H NMR (Predicted for this compound):
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The singlet corresponding to the N(CH3)2 group at approximately δ 3.1 ppm will be absent.
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The other signals (cyclohexyl and N-CH3) will remain largely unchanged.
-
-
13C NMR (Predicted for Unlabeled Hexazinone):
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Cyclohexyl carbons: Peaks in the range of δ 25-60 ppm.
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N-CH3: A peak around δ 30 ppm.
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N(CH3)2: A peak around δ 40 ppm.
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Carbonyl carbons: Peaks in the range of δ 150-160 ppm.
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Triazine ring carbon (C-N(CH3)2): A peak around δ 165 ppm.
-
-
13C NMR (Predicted for this compound):
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The peak corresponding to the N(CD3)2 carbons around δ 40 ppm will appear as a multiplet due to C-D coupling and will be significantly broader and less intense in a proton-decoupled spectrum.
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Mechanism of Action of Hexazinone
Hexazinone is a potent inhibitor of photosynthesis in susceptible plants.[1] It acts by blocking the electron transport chain in photosystem II (PSII).
Caption: Inhibition of electron transport in Photosystem II by Hexazinone.
Specifically, Hexazinone binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding prevents the transfer of electrons from QA to QB, thereby halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation. This blockage leads to the accumulation of highly reactive oxygen species, which cause rapid cellular damage and ultimately plant death.
Conclusion
The synthesis of this compound is a crucial process for enabling accurate and reliable quantification of the parent herbicide in various environmental and biological matrices. While a definitive, published protocol is not available, a robust synthetic strategy can be proposed based on established triazine chemistry. This technical guide provides a framework for the synthesis, characterization, and understanding of this compound, which will be of significant value to researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. The provided data, although partially predictive, serves as a strong foundation for the practical implementation of these methods in a laboratory setting.
References
In-Depth Technical Guide to Hexazinone-d6 (CAS Number: 1219804-22-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexazinone-d6, a deuterated stable isotope-labeled internal standard for the herbicide Hexazinone. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who require detailed technical information for their work.
Chemical and Physical Properties
This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide. The six deuterium atoms are located on the dimethylamino group, providing a distinct mass shift for use in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1219804-22-4 | [1][2] |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | [3] |
| Molecular Weight | 258.35 g/mol | [3] |
| Synonyms | Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 96 - 98 °C | |
| Isotopic Enrichment | ≥98 atom % D | |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | |
| Unlabeled CAS Number | 51235-04-2 |
Applications
This compound is primarily used as an internal standard in analytical chemistry for the quantification of Hexazinone in various matrices, such as environmental samples (soil, water) and agricultural products. Its use in isotope dilution mass spectrometry (IDMS) allows for accurate and precise measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) for the Analysis of Hexazinone in Water Samples
This protocol describes a general procedure for the determination of Hexazinone in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1.1 Materials and Reagents
-
This compound (CAS: 1219804-22-4)
-
Hexazinone analytical standard (CAS: 51235-04-2)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2 Sample Preparation
-
Collect water samples in clean, pre-rinsed glass bottles.
-
To a 100 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration of, for example, 10 ng/mL.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3.1.3 LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix interferences. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hexazinone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house based on the instrument used.)
-
3.1.4 Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the Hexazinone to the peak area of the this compound against the concentration of the Hexazinone standards. The concentration of Hexazinone in the samples is then determined from this calibration curve.
Workflow for Isotope Dilution Analysis
Caption: General workflow for the quantification of Hexazinone using this compound by isotope dilution LC-MS/MS.
Mechanism of Action of Hexazinone
Hexazinone is a systemic herbicide that inhibits photosynthesis in susceptible plants. It is absorbed by the roots and leaves and translocated to the chloroplasts. In the chloroplasts, Hexazinone binds to the D1 quinone-binding protein in Photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons from quinone A (QA) to quinone B (QB), thereby interrupting the photosynthetic process. The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Signaling Pathway of Photosystem II Inhibition by Hexazinone
Caption: Mechanism of Hexazinone action via inhibition of the photosynthetic electron transport chain at Photosystem II.
Synthesis
A plausible synthetic route for this compound involves the reaction of an appropriate precursor with deuterated dimethylamine. The synthesis of the unlabeled Hexazinone typically involves the reaction of 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with a methylating agent. For the deuterated analog, a similar strategy would be employed using a deuterated reagent.
A potential synthetic pathway could involve the reaction of 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with deuterated dimethylamine (CD₃)₂NH.
Disclaimer: This is a proposed synthetic route. A detailed, validated synthesis protocol for this compound is not publicly available and may be proprietary. Researchers should consult specialized chemical synthesis literature or suppliers for detailed procedures.
Spectroscopic Data
Specific spectroscopic data (NMR, IR) for this compound should be provided by the supplier on the Certificate of Analysis. The expected mass spectrum would show a molecular ion peak at m/z 259 [M+H]⁺, shifted by +6 Da compared to the unlabeled Hexazinone (m/z 253 [M+H]⁺). The fragmentation pattern in MS/MS would also show corresponding mass shifts for fragments containing the dimethylamino-d6 moiety.
Safety Information
This compound should be handled by trained professionals in a laboratory setting. The safety precautions for the unlabeled Hexazinone should be followed.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
physical and chemical properties of deuterated Hexazinone
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Hexazinone
Introduction
Deuterated Hexazinone, specifically Hexazinone-d6 (dimethyl-d6-amino), is a stable isotope-labeled version of the herbicide Hexazinone.[1] Hexazinone is a non-selective, broad-spectrum herbicide belonging to the triazine chemical class, used for pre- and post-emergence weed control in agriculture, forestry, and industrial land management.[2] The incorporation of deuterium, a stable isotope of hydrogen, into the hexazinone molecule makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry.[3][4] This guide provides a comprehensive overview of the , its mechanism of action, and relevant experimental protocols for its analysis.
Physical and Chemical Properties
The are summarized below. Data for the unlabeled compound are provided for comparison.
General Properties
| Property | Deuterated Hexazinone (this compound) | Unlabeled Hexazinone | Citation(s) |
| IUPAC Name | 6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | [5] |
| CAS Number | 1219804-22-4 | 51235-04-2 | |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | C₁₂H₂₀N₄O₂ | |
| Molecular Weight | 258.35 g/mol | 252.31 g/mol |
Physical Characteristics
| Property | Deuterated Hexazinone (this compound) | Unlabeled Hexazinone | Citation(s) |
| Appearance | White Solid | White crystalline solid | |
| Melting Point | 96 - 98°C | 116°C | |
| Solubility | Not specified, but likely similar to unlabeled | Soluble in water | |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | Store at room temperature |
Mechanism of Action
Hexazinone functions as a nonselective herbicide by inhibiting photosynthesis. It is absorbed by the roots and foliage of plants and translocated to the leaves. In the chloroplasts, Hexazinone binds to the D-1 quinone protein of the photosystem II (PSII) complex, which blocks the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, leading to the production of reactive oxygen species that damage cell membranes, causing a loss of chlorophyll, leakage of cellular contents, and ultimately, plant death. The deuteration in this compound does not alter this biological mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Hexazinone Provides Effective Broad-Spectrum Weed Control in Agriculture and Forestry [jindunchemical.com]
- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. This compound (dimethyl-d6-amino) | LGC Standards [lgcstandards.com]
Hexazinone-d6 Analytical Standard: A Guide to Sourcing and Availability
For researchers, scientists, and professionals in drug development requiring Hexazinone-d6 analytical standards, several reputable suppliers offer this stable isotope-labeled compound. This guide provides an overview of key suppliers and product specifications to facilitate procurement.
Overview of this compound
This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum herbicide belonging to the triazine class.[1] In analytical and research settings, this compound is primarily utilized as an internal standard for the quantitative analysis of Hexazinone in various matrices, ensuring accuracy and precision in chromatographic methods. The labeled compound is chemically identical to the parent compound but has a higher molecular weight due to the presence of deuterium atoms, allowing for its differentiation in mass spectrometry.
Key Suppliers and Product Details
Several specialized chemical suppliers provide this compound analytical standards. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Additional Information |
| LGC Standards | This compound (dimethyl-d6-amino) | 1219804-22-4 | Offered as a high-quality reference standard for reliable pharmaceutical testing.[2][3] Pricing and availability are accessible upon logging into their website.[2][3] |
| C/D/N Isotopes Inc. | This compound (dimethyl-d6-amino) | 1219804-22-4 | Provides the standard with an isotopic enrichment of 99 atom % D. It is available in package sizes of 0.01 g and 0.05 g and is listed as in stock. The compound is stable when stored at room temperature. |
| HPC Standards Inc. | D6-Hexazinone | 1219804-22-4 | Available in a quantity of 1x10mg. They also offer a solution of D6-Hexazinone in acetonitrile at a concentration of 100 µg/ml. |
| MedChemExpress | This compound | Not specified | Marketed as a stable isotope for research purposes. They note that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs. |
Experimental Workflow for Procurement
The process of acquiring this compound analytical standard typically follows a standard procurement workflow for chemical reagents.
Logical Relationship of Product Specifications
When selecting a this compound analytical standard, several key specifications must be considered to ensure it meets the requirements of the intended analytical method.
References
A Technical Guide to Sourcing Hexazinone-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Hexazinone-d6, a critical analytical standard for research laboratories. It details available suppliers, their product specifications, and relevant experimental protocols to assist in the informed selection and application of this isotopically labeled compound.
Introduction to this compound
This compound is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide.[1] In research settings, particularly in environmental and residue analysis, this compound serves as an ideal internal standard for quantification using mass spectrometry-based methods. Its use allows for accurate and precise measurement of Hexazinone in various matrices by correcting for sample preparation losses and instrumental variability.
This compound Supplier and Product Specifications
Several reputable suppliers offer this compound for research purposes. The following tables summarize the key quantitative data available for their products, facilitating a clear comparison.
Table 1: this compound Supplier Information
| Supplier | Website | Contact Information |
| LGC Standards | --INVALID-LINK-- | Contact information available on the website. |
| CDN Isotopes | --INVALID-LINK-- | Contact information available on the website. |
| MedChemExpress | --INVALID-LINK-- | Contact information available on the website. |
| HPC Standards GmbH | --INVALID-LINK-- | Contact information available on the website. |
| ChemicalBook | --INVALID-LINK-- | Directory of various suppliers. |
Table 2: this compound Product Specifications
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| LGC Standards | This compound (Dimethyl-d6-amino) | 1219804-22-4 | 99 atom % D | min 98% | 0.5 mg, 1 mg, 5 mg[2][3] |
| CDN Isotopes | This compound (dimethyl-d6-amino) | 1219804-22-4 | 99 atom % D | Not explicitly stated | 0.01 g, 0.05 g[4] |
| HPC Standards GmbH | D6-Hexazinone | 1219804-22-4 | Not explicitly stated | High-purity | 1x10mg, 1x1mL (100 µg/ml in Acetonitrile) |
Note: A Certificate of Analysis (CoA) with detailed specifications is typically provided with the product upon purchase.[5]
Experimental Protocols
The following are examples of experimental methodologies where this compound can be utilized as an internal standard. These protocols are based on established methods for the analysis of unlabeled Hexazinone.
Analysis of Hexazinone in Water Samples by LC-MS/MS
This method is adapted from a study on the simultaneous analysis of betrixaban and hexazinone in aqueous solutions.
Sample Preparation:
-
To a 100 mL water sample, add a known concentration of this compound as an internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Shimadzu Co., Japan, or equivalent.
-
Column: Eclipse Plus C18, 2.1 × 100 mm, 3.5 µm, Agilent.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier like formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Tandem mass spectrometer operated in positive electrospray ionization mode (+ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical for this compound):
-
Hexazinone: Precursor ion (Q1) m/z 253.2 -> Product ions (Q3) for quantification and qualification.
-
This compound: Precursor ion (Q1) m/z 259.2 -> Product ions (Q3) for quantification and qualification.
Determination of Hexazinone in Livestock Products by LC-MS/MS
This protocol is based on a method for determining Hexazinone and its metabolites in livestock products.
Sample Extraction and Cleanup:
-
Homogenize the sample (meat, fat, liver, or milk).
-
Add a known amount of this compound internal standard to the homogenized sample.
-
Extract the analytes with acetonitrile in the presence of n-hexane to remove lipids.
-
Perform a liquid-liquid partition between acetonitrile and n-hexane.
-
Clean up the acetonitrile extract using a SAX/PSA cartridge column.
-
Evaporate the cleaned extract and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Similar to the water analysis protocol, with potential modifications to the gradient and MRM transitions based on the matrix.
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable this compound supplier for your research needs.
Caption: A workflow diagram for the selection of a this compound supplier.
Conclusion
The selection of a high-quality this compound standard is paramount for achieving accurate and reliable results in analytical research. This guide provides the necessary technical information to aid researchers in sourcing this essential compound. By carefully considering the product specifications, available analytical methods, and a structured supplier evaluation process, laboratories can confidently procure the most suitable this compound for their specific research applications.
References
molecular weight and formula of Hexazinone-d6
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Hexazinone-d6. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.
Core Properties of this compound
This compound is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. The deuterium labeling is specifically on the dimethylamino group, as indicated by its chemical name: 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Hexazinone in various matrices by mass spectrometry.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄D₆N₄O₂ | [1] |
| Molecular Weight | 258.35 g/mol | [2][3] |
| CAS Number | 1219804-22-4 | |
| Synonym | Hexazinone (dimethyl-d6-amino) | |
| Isotopic Enrichment | ≥99 atom % D | |
| Physical State | Solid | |
| Unlabeled CAS | 51235-04-2 |
Analytical Methodologies
The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Hexazinone. The following protocols are based on established methods for Hexazinone analysis and are directly applicable when using its deuterated form.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water and Soil Samples
This method provides high sensitivity and selectivity for the determination of Hexazinone in environmental samples.
Sample Preparation (Soil):
-
A 5.0 g soil sample is extracted twice with 20 mL of a 9:1 (v/v) solution of acetone and 0.1 M monopotassium phosphate/0.5 M sodium chloride.
-
The combined extracts are purified and concentrated using solid-phase extraction (SPE) with Envi-Carb and C18 cartridges.
-
The final eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. A known concentration of this compound is added as an internal standard prior to extraction.
Chromatographic Conditions:
-
Column: Zorbax RX-C8, 4.6 mm x 25 cm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) aqueous 0.01 M acetic acid and (B) acetonitrile.
-
Injection Volume: 50 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For Hexazinone, the transition monitored is m/z 253.2 → 171.0. For this compound, the corresponding shifted transition would be monitored.
Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) for Soil Samples
This method is a robust alternative for the quantification of Hexazinone.
Sample Preparation:
-
A 5.0 g soil sample is extracted twice with 20 mL of a 1:1 (v:v) solution of acetone and 0.1 M monopotassium phosphate/0.5 M sodium chloride solution by shaking.
-
This compound is added as an internal standard before extraction.
-
The extract is then processed for GC-NPD analysis.
Chromatographic Conditions:
-
Injection Volume: 2 µL.
-
The specific column and temperature program would be optimized for the separation of Hexazinone and its internal standard.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Hexazinone in an environmental sample using this compound as an internal standard.
Caption: Workflow for Hexazinone analysis using this compound.
References
Technical Guide to the Solubility of Hexazinone-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Hexazinone-d6, the deuterated analogue of the herbicide Hexazinone. This compound is primarily used as an internal standard in analytical and research settings for the quantification of Hexazinone.[1][2] Understanding its solubility is critical for accurate sample preparation, standard solution formulation, and experimental design.
While specific quantitative solubility data for this compound is limited in publicly available literature, the physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Hexazinone can be used as a reliable proxy. Hexazinone is a colorless, crystalline solid that is highly soluble in most organic solvents, with the exception of alkanes.[3][4]
Solubility Data
The following table summarizes the available solubility data. The quantitative data is provided for the non-deuterated parent compound, Hexazinone, at 25°C and serves as a strong reference for this compound. Qualitative data specific to this compound is also included.
| Solvent | Quantitative Solubility of Hexazinone (g/L at 25°C) | Qualitative Solubility of this compound |
| Chloroform | 3,880 | Slightly Soluble |
| Methanol | 2,650 | Not Specified |
| Benzene | 940 | Not Specified |
| Dimethylformamide | 836 | Not Specified |
| Acetone | 790 | Not Specified |
| Toluene | 386 | Not Specified |
| Ethyl Acetate | Not Specified | Slightly Soluble |
| Hexane | 3 | Not Specified |
| Water | 33 | Not Specified |
Experimental Protocol for Solubility Determination
This section outlines a standard laboratory protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of adding a known mass of the solute to a measured volume of the solvent until a saturated solution is achieved.
2.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Vortex mixer and/or sonicator
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
2.2 Procedure
-
Preparation: Accurately weigh a small amount of this compound (e.g., 20 mg) into a series of vials.
-
Solvent Addition: To each vial, add a precise volume of the chosen organic solvent (e.g., 1.0 mL) using a calibrated pipette.
-
Equilibration: Cap the vials tightly and place them in a constant temperature shaker set to a standard temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed periodically. A vortex mixer or sonicator can be used initially to aid dispersion.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow any undissolved solid to settle. For fine suspensions, centrifuge the samples at a moderate speed to pellet the excess solid.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilution and Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as g/L or mg/mL.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for determining solubility and the mode of action for Hexazinone.
Caption: Workflow for experimental solubility determination.
Caption: Herbicide mechanism of action for Hexazinone.
References
In-Depth Technical Guide on the Long-Term Stability and Storage of Hexazinone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of Hexazinone-d6. Given the limited availability of specific long-term stability data for the deuterated standard, this document integrates information on the stability of unlabeled Hexazinone with general guidelines for the handling of deuterated compounds.
Long-Term Stability of this compound
The long-term stability of this compound as a reference standard is crucial for ensuring the accuracy and reliability of analytical measurements. While specific quantitative stability data for this compound is not extensively published, general principles for deuterated standards and data from the unlabeled parent compound provide a strong framework for ensuring its integrity over time.
Data Presentation: Recommended Storage Conditions and Stability
The following table summarizes the recommended storage conditions for this compound to maintain its long-term stability, based on general best practices for deuterated pesticide standards.[1][2][3]
| Parameter | Recommended Condition | Rationale | Expected Stability |
| Temperature | Solid: -20°C or colder. In Solution: 2-8°C (short-term) or -20°C (long-term). General "cool, dry place" between 4.4°C and 37.8°C for pesticides. | Minimizes chemical degradation and potential for isotopic exchange. Lower temperatures slow down kinetic processes of degradation. | Stable for years in solid form when stored properly. Solutions are less stable and should be prepared fresh when possible. Re-analysis of purity is recommended after three years for the solid compound. |
| Humidity | Store in a desiccator. | This compound, like many chemical standards, can be hygroscopic. Moisture can lead to hydrolysis and facilitate H/D exchange, compromising isotopic purity.[2] | Maintained when protected from moisture. |
| Light | Store in amber vials or in the dark. | Protects against photolytic degradation. Unlabeled Hexazinone is known to undergo photodegradation. | Maintained when protected from light.[2] |
| Atmosphere | Store in tightly sealed containers. For high-purity work, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and contamination from atmospheric components. | Maintained in a sealed, inert environment. |
| pH (in solution) | Avoid acidic or basic aqueous solutions for long-term storage. | Acidic or basic conditions can catalyze hydrolysis and H/D exchange. | Stability is pH-dependent in aqueous solutions. |
Experimental Protocols
To ensure the stability of this compound for its intended use, a comprehensive stability-indicating method should be developed and validated. This involves forced degradation studies to identify potential degradation products and an analytical method capable of separating the parent compound from these degradants.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are detailed methodologies for key experiments.
2.1.1. Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide to the this compound solution.
-
Keep the solution at room temperature and protect it from light for a specified duration (e.g., 24 hours).
-
Withdraw a sample, quench the reaction if necessary, and dilute it with the mobile phase.
-
Analyze the sample by HPLC.
-
2.1.3. Thermal Degradation
-
Objective: To determine the effect of high temperature on the stability of solid this compound.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
After a set period (e.g., 7 days), remove the sample and allow it to cool to room temperature.
-
Dissolve a known amount of the heat-stressed solid in a suitable solvent and dilute it to a working concentration.
-
Analyze the sample using HPLC.
-
2.1.4. Photolytic Degradation
-
Objective: To assess the stability of this compound under light exposure.
-
Protocol:
-
Prepare a solution of this compound and expose it to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples with the mobile phase.
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products. The following is a proposed method based on literature for unlabeled Hexazinone, which would require validation for this compound.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of 247 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.
References
Hexazinone-d6: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Hexazinone-d6. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this isotopically labeled compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, providing a clear basis for quality assessment and experimental planning.
Table 1: Identity and Purity
| Parameter | Specification |
| Chemical Name | 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione |
| CAS Number | 1219804-22-4 |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ |
| Molecular Weight | 258.35 g/mol |
| Chemical Purity (by HPLC) | ≥98%[1] |
| Isotopic Enrichment | ≥99 atom % D[1] |
| Appearance | White to off-white solid |
Table 2: Analytical Data
| Analysis | Result |
| 1H-NMR | Conforms to structure |
| Mass Spectrometry (ESI+) | Conforms to structure |
| Loss on Drying | <0.5% |
| Residue on Ignition | <0.1% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is calculated.
-
Chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight and identity of this compound.
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired.
-
The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Nuclei: ¹H and ¹³C.
Procedure:
-
A sample of this compound is dissolved in the deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, multiplicities, and integrations of the observed signals are analyzed to confirm the expected molecular structure, noting the absence of signals corresponding to the deuterated dimethylamino group.
Visualizations
Experimental Workflow for Purity and Identity Determination
Caption: Workflow for the analysis of this compound.
Signaling Pathway: Inhibition of Photosystem II by Hexazinone
Hexazinone is a herbicide that functions by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.
Caption: Hexazinone inhibits photosynthesis at PSII.
References
Methodological & Application
Application Note: High-Throughput Analysis of Hexazinone in Environmental Samples using Hexazinone-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Hexazinone in environmental water and soil samples. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Hexazinone-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols provided are intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Introduction
Hexazinone is a broad-spectrum triazine herbicide used to control weeds in various agricultural and non-crop settings. Its potential for off-site migration into water bodies and persistence in soil necessitates sensitive and reliable analytical methods for environmental monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. Co-eluting with the target analyte, the internal standard experiences similar ionization suppression or enhancement effects, leading to more accurate and precise quantification. This document provides a comprehensive protocol for the extraction of Hexazinone from water and soil matrices, followed by analysis using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Sample Preparation
1.1. Water Sample Preparation (Solid Phase Extraction - SPE)
A solid-phase extraction (SPE) method is employed to concentrate Hexazinone from water samples and remove interfering matrix components.
-
Sample Pre-treatment: To a 100 mL water sample, add a suitable volume of a stock solution of this compound to achieve a final concentration of 50 ng/L. Acidify the sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained analytes with 2 x 3 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
1.2. Soil Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method provides a simple and effective way to extract Hexazinone from soil samples.
-
Sample Homogenization: Homogenize 10 g of the soil sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized soil sample to achieve a concentration equivalent to the mid-point of the calibration curve.
-
Extraction: Add 10 mL of acetonitrile to the soil sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions
The following MRM transitions are monitored for Hexazinone and its internal standard, this compound. The collision energies should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hexazinone | 253.2 | 171.1 (Quantifier) | 100 | 20 |
| 253.2 | 71.0 (Qualifier) | 100 | 35 | |
| This compound | 259.2 | 171.1 (Quantifier) | 100 | 20 |
| 259.2 | 77.0 (Qualifier) | 100 | 35 |
Data Presentation
Quantitative Performance
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexazinone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
Table 2: Accuracy and Precision in Water Samples (n=5)
| Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) |
| 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 |
| 250 | 99.8 | 2.8 |
Table 3: Accuracy and Precision in Soil Samples (n=5)
| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) |
| 5 | 95.7 | 6.1 |
| 25 | 98.2 | 5.3 |
| 100 | 102.5 | 4.5 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of Hexazinone using an internal standard.
Caption: Logical relationship of LC-MS/MS quantification with an internal standard.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a highly reliable and sensitive approach for the quantification of Hexazinone in environmental water and soil samples. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to excellent accuracy and precision. This method is suitable for high-throughput environmental monitoring and research applications.
Application Note and Protocol: Preparation of Hexazinone-d6 Stock and Working Solutions
Introduction
Hexazinone-d6 is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide that functions by inhibiting photosynthesis.[1][2] In research and analytical settings, particularly in pharmacokinetic and metabolic studies, this compound is utilized as an internal standard for the quantification of Hexazinone.[1] The accuracy and reliability of experimental results depend on the precise preparation of stock and working solutions. This document provides a detailed protocol for the preparation of this compound solutions, along with essential information on its properties, safety, and storage.
Compound Data and Properties
This compound is a white to off-white solid.[1][3] Key properties of the compound are summarized below for reference.
| Property | Value | References |
| Chemical Name | 3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | |
| Molecular Weight | 258.35 g/mol | |
| CAS Number | 1219804-22-4 | |
| Appearance | White to Off-White Solid | |
| Purity | ≥98% (typical) | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. The unlabeled form is highly soluble in organic solvents like methanol and acetone. |
Safety Precautions
Hexazinone and its labeled analogs require careful handling. The unlabeled compound is harmful if swallowed and causes serious or irreversible eye damage. Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with eyes, skin, and clothing.
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, rinse mouth and call a poison control center or doctor for treatment advice.
-
Inhalation: Move the person to fresh air.
-
Experimental Protocol: Preparation of Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in a suitable organic solvent such as methanol.
Materials and Equipment
-
This compound solid
-
High-purity methanol (or other appropriate solvent)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper or boat
-
Pipettes and appropriate tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Tap the weighing paper to ensure all the powder is transferred.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask or use a vortex mixer to completely dissolve the solid.
-
Volume Adjustment: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the stock solution into a properly labeled amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution under the recommended conditions (see Table 2).
Experimental Protocol: Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations using the principle of C₁V₁ = C₂V₂.
Materials and Equipment
-
1 mg/mL this compound stock solution
-
High-purity methanol (or other appropriate solvent)
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure
-
Example Dilution (to 10 µg/mL):
-
Label a clean vial for the 10 µg/mL working solution.
-
Calculate the required volume of the stock solution. To prepare 1 mL of a 10 µg/mL solution from a 1000 µg/mL (1 mg/mL) stock:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (10 µg/mL * 1 mL) / 1000 µg/mL = 0.01 mL or 10 µL
-
-
Pipette 990 µL of methanol into the labeled vial.
-
Add 10 µL of the 1 mg/mL stock solution to the vial.
-
-
Homogenization: Cap the vial and vortex thoroughly to ensure a homogeneous mixture.
-
Serial Dilutions: Repeat the process to create a calibration curve. For example, to make a 1 µg/mL solution, take 100 µL of the 10 µg/mL solution and add it to 900 µL of solvent.
-
Labeling and Storage: Label each working solution clearly with its concentration, preparation date, and solvent. Store appropriately. Working solutions are typically prepared fresh for each experiment.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Condition | Stability Period | References |
| Solid | 4°C, protect from light | Stable for years if stored correctly. Re-analyze after three years. | |
| In Solvent | -80°C, protect from light | 6 months | |
| In Solvent | -20°C, protect from light | 1 month |
Workflow for Solution Preparation
The following diagram illustrates the overall workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Note: Quantitative Analysis of Hexazinone Residues in Soil using an Isotope Dilution Method with Hexazinone-d6
Audience: Researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis.
Introduction Hexazinone is a broad-spectrum triazine herbicide used to control a wide range of weeds in various agricultural and non-crop settings.[1] Due to its persistence and mobility in soil, there is a potential for off-site movement and groundwater contamination, necessitating sensitive and accurate monitoring methods.[1] The analysis of herbicide residues in complex matrices like soil is often challenged by analyte loss during sample preparation and signal suppression or enhancement during analysis (matrix effects).
This application note describes a robust and accurate method for the quantification of hexazinone in soil using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs Hexazinone-d6 as an internal standard in an isotope dilution approach. Since this compound is chemically identical to the target analyte, it co-elutes chromatographically but is differentiated by its mass. Adding a known concentration of the deuterated standard at the beginning of the sample preparation process allows it to compensate for variations in extraction efficiency, cleanup recovery, and matrix-induced ionization effects, leading to superior accuracy and precision.[2][3][4]
Principle of Isotope Dilution Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The core principle relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any processing steps. This "internal standard" behaves identically to the native analyte throughout the extraction, cleanup, and analytical procedures. Any losses or variations will affect both the native analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two compounds based on their mass difference. Quantification is then based on the measured ratio of the response of the native analyte to the isotopically labeled internal standard, which remains constant regardless of sample loss or matrix effects.
Caption: Logical workflow of the isotope dilution analysis principle.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Sodium chloride (analytical grade).
-
Standards: Hexazinone (≥98% purity), this compound (isotopic purity ≥99%).
-
Equipment: Analytical balance, vortex mixer, orbital shaker, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18), solvent evaporator, autosampler vials.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of Hexazinone and this compound standards into separate 10 mL volumetric flasks using methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Prepare a working IS solution by diluting the intermediate this compound stock. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) by serially diluting the Hexazinone intermediate stock. Fortify each calibration standard with the working IS solution to achieve a constant concentration of this compound in every vial.
Sample Preparation and Extraction Workflow
Caption: Experimental workflow for soil sample preparation.
Detailed Extraction Protocol (QuEChERS-style)
-
Weighing: Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add a precise volume (e.g., 50 µL) of the working this compound internal standard solution to the soil sample. For recovery experiments, spike separate blank soil samples with known concentrations of native hexazinone at this stage.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously on an orbital shaker for 1 hour at approximately 180 rpm.
-
Salting Out: Add approximately 5 g of anhydrous sodium chloride to the tube. Shake vigorously for 1 minute to partition the acetonitrile from the aqueous soil moisture.
-
Centrifugation: Centrifuge the sample for 5 minutes at 4000 rpm to separate the acetonitrile layer from the solid soil and aqueous layers.
-
Concentration: Carefully transfer the upper acetonitrile layer to a clean tube. Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase composition (e.g., 50:50 methanol:water) and vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
The following tables provide typical starting conditions for the analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to initial |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 below |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Hexazinone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Hexazinone | 253.2 | 171.1 (Quantifier) | 100 | 20 |
| 253.2 | 71.1 (Qualifier) | 100 | 25 | |
| This compound | 259.2 | 177.1 (Quantifier) | 100 | 20 |
| 259.2 | 71.1 (Qualifier) | 100 | 25 |
Note: MRM transitions and collision energies should be optimized empirically.
Results and Data Presentation
Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The use of the this compound internal standard is expected to yield excellent results across different soil types by correcting for matrix variability.
Table 4: Method Performance Characteristics
| Parameter | Result | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | Calibration curve range of 0.5 - 100 µg/kg. |
| Limit of Detection (LOD) | ~0.5 µg/kg | Calculated as a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 2.0 µg/kg | Based on EPA validated methods. The lowest concentration with acceptable accuracy and precision. |
| Accuracy (Recovery) | 85 - 115% | Mean recovery from spiked blank soil samples at three concentration levels. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses (n=5). |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust tool for the quantitative analysis of hexazinone residues in soil. The isotope dilution strategy effectively mitigates matrix effects and compensates for analyte loss during sample preparation, ensuring reliable data for environmental monitoring and risk assessment. The protocol is straightforward and can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Note and Protocol for the Quantification of Hexazinone in Water Samples using Isotope Dilution Mass Spectrometry with Hexazinone-d6
Introduction
Hexazinone is a broad-spectrum triazine herbicide used to control a wide variety of annual, biennial, and perennial weeds, as well as some woody plants. Due to its mobility and persistence in soil, it has the potential to contaminate surface and groundwater, posing a risk to aquatic ecosystems and potentially human health. Consequently, sensitive and accurate monitoring of Hexazinone in water sources is crucial for environmental protection and regulatory compliance.
This application note provides a detailed protocol for the quantification of Hexazinone in water samples using a robust and sensitive method based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Hexazinone-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, environmental scientists, and analytical chemists involved in water quality monitoring and pesticide residue analysis.
Principle of the Method
The method involves the extraction and concentration of Hexazinone and the internal standard, this compound, from water samples using solid-phase extraction. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using the isotope dilution technique, where the ratio of the signal of the native analyte to its isotopically labeled internal standard is used to determine the concentration of Hexazinone in the sample. This approach minimizes the impact of matrix interference and improves the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Hexazinone (purity ≥98%)
-
This compound (purity ≥98%)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Reagents:
-
Ammonium formate (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 200 mg, 6 mL) or equivalent.
-
-
Sample Collection Bottles:
-
Amber glass bottles, pre-cleaned.
-
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of Hexazinone and this compound into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
Store at -20°C in amber vials. These solutions are typically stable for up to one year.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Pipette 10 mL of each primary stock solution into separate 100 mL volumetric flasks.
-
Dilute to volume with methanol.
-
Store at -20°C.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of calibration standards by diluting the intermediate stock solutions with a 90:10 (v/v) water:methanol mixture.
-
A typical calibration range is 0.1 to 100 ng/mL.
-
Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 10 ng/mL).
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound intermediate stock solution with methanol to a concentration of 1 µg/mL.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Samples should be extracted as soon as possible, preferably within 48 hours of collection.
-
Spiking with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of the this compound internal standard spiking solution (e.g., 10 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/mL).
-
SPE Cartridge Conditioning:
-
Condition the HLB SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes from the cartridge with two 4 mL aliquots of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 90:10 (v/v) water:methanol mixture.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Hexazinone and this compound should be optimized on the instrument being used. Typical transitions are provided in the table below.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Hexazinone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Hexazinone | 253.2 | 171.1 | 85.1 | Optimized |
| This compound | 259.2 | 177.1 | 91.1 | Optimized |
Table 2: Method Performance Data
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Recovery (at 10 and 50 ng/L) | 85 - 110% |
| Precision (RSD%) | < 15% |
Note: The exact LOD, LOQ, recovery, and precision will be dependent on the specific instrumentation and matrix.
Experimental Workflow
Caption: Experimental workflow for the quantification of Hexazinone in water.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of Hexazinone in water samples. The use of solid-phase extraction for sample clean-up and concentration, coupled with the accuracy of isotope dilution LC-MS/MS, allows for the determination of Hexazinone at low ng/L levels. This protocol is suitable for routine monitoring of water quality and for research applications investigating the environmental fate and transport of this herbicide. The detailed steps and performance characteristics outlined in this application note should enable researchers and analytical professionals to successfully implement this method in their laboratories.
Application Note: Solid-Phase Extraction (SPE) Protocol for Hexazinone Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Hexazinone from aqueous samples for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC).
Introduction
Hexazinone is a broad-spectrum triazine herbicide used to control weeds in various agricultural and non-agricultural settings.[1][2] Its presence in environmental samples, particularly water sources, is a significant concern, necessitating sensitive and reliable analytical methods for its detection and quantification.[3][4][5] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to concentrate analytes from large sample volumes, leading to improved detection limits. This application note details a robust SPE protocol for the extraction of Hexazinone from water samples, providing a streamlined workflow for researchers.
Experimental Protocol: SPE for Hexazinone in Water Samples
This protocol is based on the use of C18 reversed-phase SPE cartridges, which are commonly employed for the extraction of moderately polar to non-polar compounds like Hexazinone from aqueous matrices.
2.1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: C18 (e.g., 2 g bed weight)
-
Hexazinone analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (for pH adjustment)
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
2.2. Sample Preparation
-
For aqueous samples, such as groundwater or surface water, filter the sample through a 0.45 µm membrane filter to remove any particulate matter.
-
Acidify the filtered sample to a pH of ≤ 2.3 by adding dilute phosphoric acid.
2.3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 10 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 20 mL of HPLC-grade water. Do not allow the cartridge to go dry at this stage.
2.4. Sample Loading
-
Load the pre-treated water sample (typically 200 mL) onto the conditioned C18 cartridge.
-
Maintain a consistent flow rate of approximately 3 mL/min during sample loading.
2.5. Washing
-
After the entire sample has passed through, wash the cartridge to remove interfering substances.
-
Pass 5 mL of HPLC-grade water through the cartridge.
-
To further remove polar interferences, a washing step with a mild organic solvent mixture can be performed, such as 6% v/v of acetonitrile in water.
-
Dry the sorbent bed thoroughly under vacuum for at least 3 minutes.
2.6. Elution
-
Place clean collection vials under the outlets of the SPE cartridges.
-
Elute the retained Hexazinone from the cartridge using an appropriate volume of a suitable solvent. A common elution solvent is methanol or acetonitrile. For example, pass 50 mL of methanol through the cartridge to elute the analyte.
-
Alternatively, 3 mL of chloroform can be used for elution.
2.7. Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 1.0 mL) of the initial mobile phase for the analytical instrument (e.g., 80:20 water:acetonitrile, v/v).
-
The reconstituted sample is now ready for analysis by HPLC-UV or LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance of various SPE and analytical methods for Hexazinone determination.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Water | C18 | HPLC-UV | >94% | - | - | |
| Water | C18 | UV Spectrophotometry | 98 ± 3% | 0.15 µg/mL | 0.5 µg/mL | |
| Wastewater | Not specified | LC-MS/MS | 53-61% | - | - | |
| Soil | Not specified | HPLC-UV | 78-120% | 0.025-0.050 mg/kg | - | |
| Sugarcane | Not specified | HPLC | 84.1-95.7% | - | 0.02 mg/kg | |
| Groundwater | Direct Injection (No SPE) | HPLC | - | - | 0.33 µg/L | |
| Water | Supelclean ENVI-Carb | Capillary Electrophoresis | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solid-phase extraction protocol for Hexazinone analysis.
Caption: Workflow for Hexazinone Solid-Phase Extraction.
References
- 1. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. svrkgdc.ac.in [svrkgdc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Determination of hexazinone in groundwater by direct-injection high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of hexazinone and its metabolites in groundwater by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexazinone-d6 in Environmental Fate Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Hexazinone-d6 in environmental fate studies of the herbicide hexazinone. It includes detailed protocols for sample analysis, quantitative data on hexazinone's environmental persistence, and visualizations of experimental workflows and degradation pathways.
Introduction to Hexazinone and the Role of this compound
Hexazinone is a broad-spectrum triazine herbicide used to control a wide range of annual, biennial, and perennial weeds in various agricultural and non-crop settings[1][2]. Its environmental fate, including its persistence, mobility, and degradation, is a key area of research to assess its potential impact on ecosystems. Due to its high water solubility, hexazinone has the potential to contaminate surface and groundwater[3].
Isotopically labeled compounds are invaluable tools in environmental fate studies, allowing for accurate tracking and quantification of pesticides and their metabolites. This compound, a deuterium-labeled analog of hexazinone, serves as an excellent internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Quantitative Data on Hexazinone's Environmental Fate
The environmental behavior of hexazinone is influenced by various factors, including soil type, microbial activity, and sunlight. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of Hexazinone in Soil and Water
| Matrix | Half-life (days) | Conditions | Reference |
| Soil | 90 (typical) | Field studies | --INVALID-LINK-- |
| Soil | 30 - 180 | Range in field studies | --INVALID-LINK-- |
| Soil | 21.4 - 32.8 | Forest soils | [4] |
| Soil (amended with sewage sludge) | Degradation rate increased by 8.1% - 51.6% | Forest soils | [4] |
| Water | ~30 | General | |
| Water | 2 weeks - 6 months | Range depending on conditions | |
| Distilled Water | ~10% degradation in 5 weeks | Artificial sunlight | |
| Natural Waters | 3 to 7 times greater degradation than distilled water |
Table 2: Soil Sorption and Mobility of Hexazinone
| Parameter | Value | Soil Type | Reference |
| Koc | 54 mL/g | Not specified | --INVALID-LINK-- |
| Log Koc | 1.30 - 1.43 | Not specified | |
| Mobility Class | Very Mobile | Keyport silt loam & Flanagan silt loam | --INVALID-LINK-- |
Table 3: Analytical Limits of Quantitation (LOQ) for Hexazinone and its Metabolites
| Analytical Method | Matrix | Analyte | LOQ | Reference |
| GC-NPD | Soil | Hexazinone & Metabolites | 20 - 40 µg/kg | |
| LC/MS/MS | Soil | Hexazinone & Metabolites | 2.0 - 4.0 µg/kg | |
| GC-NPD | Water | Hexazinone & Metabolites | 2.0 - 4.0 µg/L | |
| LC/MS/MS | Water | Hexazinone & Metabolites | 0.1 µg/L | |
| LC/MS | Livestock Commodities | Hexazinone & Metabolite B | 0.02 ppm | |
| LC/MS | Livestock Commodities | Metabolites C, C-2, F | 0.05 ppm |
Experimental Protocols
Protocol 1: Analysis of Hexazinone and its Metabolites in Soil using LC/MS/MS with this compound Internal Standard
This protocol is a synthesized procedure based on EPA methodologies and standard practices for using isotopically labeled internal standards.
1. Objective: To quantify the concentration of hexazinone and its primary metabolites in soil samples.
2. Materials:
-
Soil sample
-
Hexazinone analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Analytical standards for hexazinone metabolites
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetic acid, glacial
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.2 µm)
-
LC-MS/MS system with electrospray ionization (ESI) source
3. Sample Preparation and Extraction:
- Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to yield a concentration of 10 ng/g).
- Add 20 mL of extraction solvent (e.g., ACN:water 80:20 v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction (steps 3-5) on the soil pellet with another 20 mL of extraction solvent.
- Combine the supernatants.
- Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:ACN with 0.1% acetic acid).
- Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
4. LC/MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
- Mobile Phase A: 0.1% Acetic acid in water.
- Mobile Phase B: 0.1% Acetic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- MS Detection: Electrospray ionization in positive ion mode (ESI+).
- Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor at least two transitions for both hexazinone and its metabolites, and for this compound.
5. Quantification:
- Create a calibration curve using standards of hexazinone and its metabolites prepared in a blank matrix extract. Each calibration standard should be spiked with the same concentration of this compound as the samples.
- Calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
- Plot the area ratio against the concentration of the standards to generate the calibration curve.
- Determine the concentration of the analytes in the samples by comparing their area ratios to the calibration curve.
Protocol 2: Analysis of Hexazinone in Water using LC/MS/MS with this compound Internal Standard
1. Objective: To quantify the concentration of hexazinone in water samples.
2. Materials:
-
Water sample (e.g., groundwater, surface water)
-
Hexazinone analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol, HPLC grade
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
3. Sample Preparation and Extraction:
- Filter the water sample through a 0.45 µm filter to remove suspended solids.
- Take a 100 mL aliquot of the filtered water sample.
- Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 100 ng/mL solution to yield a concentration of 0.1 ng/mL or 0.1 µg/L).
- Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 10-15 minutes.
- Elute the analytes with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Transfer to an autosampler vial for analysis.
4. LC/MS/MS Analysis and Quantification:
- Follow the LC/MS/MS parameters and quantification procedure as described in Protocol 1.
Visualizations
Hexazinone Degradation Pathway
The degradation of hexazinone in the environment proceeds through several key transformations, primarily hydroxylation of the cyclohexyl ring and demethylation of the dimethylamino group.
Caption: Major degradation pathways of hexazinone in the environment.
Experimental Workflow for a Hexazinone Environmental Fate Study
The following diagram illustrates a typical workflow for an environmental fate study of hexazinone using this compound as an internal standard.
References
Application Note: Analysis of Hexazinone-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexazinone is a broad-spectrum triazine herbicide used to control weeds and brush in various agricultural and non-crop settings.[1][2][3][4] Isotope-labeled internal standards, such as Hexazinone-d6, are crucial for accurate and precise quantification of Hexazinone in complex matrices by mass spectrometry. This application note provides a detailed protocol for the analysis of this compound, including its mass spectrometric fragmentation, experimental conditions, and data presentation. Understanding the fragmentation pattern of the deuterated standard is essential for developing robust and reliable analytical methods.
Molecular Structure and Fragmentation Pathway
Hexazinone has the chemical formula C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol .[5] The structure consists of a triazine ring substituted with a cyclohexyl group, a dimethylamino group, and a methyl group. In mass spectrometry, particularly with electrospray ionization (ESI) in positive mode, Hexazinone is typically observed as the protonated molecule [M+H]⁺ at m/z 253.2.
For this compound, the six deuterium atoms are most commonly located on the two methyl groups of the dimethylamino moiety. This results in a precursor ion [M+H]⁺ with an m/z of 259.2.
The primary fragmentation of Hexazinone involves the loss of the dimethylamino group and a portion of the triazine ring. The proposed fragmentation pathway for this compound is detailed below.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound. These values are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 259.2 | 209.1 | 15-25 | 112.1 | 30-40 |
| Hexazinone | 253.2 | 171.1 | 12-20 | 71.0 | 30-40 |
Note: Optimal collision energies may vary depending on the instrument and source conditions and should be determined empirically. The transition for the non-deuterated Hexazinone is m/z 253.2 → 171.1.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Create a series of working standard solutions by serial dilution to the desired concentration range.
-
Matrix Samples (e.g., Water, Soil): The sample preparation method will depend on the matrix. For water samples, a direct injection or solid-phase extraction (SPE) may be employed. For soil samples, an extraction with an organic solvent followed by cleanup steps is typically necessary.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas (Nitrogen): Instrument-specific optimized pressure.
-
Drying Gas (Nitrogen): Instrument-specific optimized flow rate.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation pathway, quantitative data, and experimental protocol will aid researchers, scientists, and drug development professionals in establishing sensitive and specific methods for the quantification of Hexazinone in various samples. The use of a deuterated internal standard like this compound is paramount for achieving high-quality analytical results.
References
Application Notes and Protocols for the Analysis of Hexazinone and Hexazinone-d6 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the herbicide Hexazinone and its deuterated internal standard, Hexazinone-d6, using liquid chromatography (LC). The methodologies outlined are primarily focused on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for environmental and biological sample analysis.
Overview of Analytical Methods
The determination of Hexazinone in various matrices is crucial for environmental monitoring and food safety. Liquid chromatography is the predominant analytical technique employed for this purpose. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be utilized, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A robust and sensitive method for the simultaneous determination of Hexazinone and this compound is presented below. The parameters are based on established methodologies and provide a solid starting point for method development and validation.[1][2]
Chromatographic Conditions
Proper chromatographic separation is essential for accurate quantification. A reversed-phase C18 column is commonly used to achieve good peak shape and resolution for Hexazinone.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions for Hexazinone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hexazinone | 253.2 | 171.1 (Quantifier) | 0.05 | 30 | 20 |
| 253.2 | 71.1 (Qualifier) | 0.05 | 30 | 35 | |
| This compound | 259.2 | 177.1 (Quantifier) | 0.05 | 30 | 20 |
| 259.2 | 71.1 (Qualifier) | 0.05 | 30 | 35 |
Experimental Protocol: Analysis of Water Samples
This protocol details the steps for the analysis of Hexazinone in water samples using the LC-MS/MS conditions described above.
Materials and Reagents
-
Hexazinone analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexazinone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in a suitable solvent (e.g., 50:50 acetonitrile/water) to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL.
Sample Preparation (Solid Phase Extraction - SPE)
For water samples, an SPE step is often necessary to concentrate the analytes and remove interfering matrix components.[2]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: To 100 mL of the water sample, add a known amount of the this compound internal standard spiking solution. Pass the entire sample through the conditioned SPE cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any polar interferences.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (95:5 Mobile Phase A:B).
LC-MS/MS Analysis
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 4.
-
Process the data to obtain peak areas for Hexazinone and this compound.
-
Construct a calibration curve by plotting the peak area ratio (Hexazinone/Hexazinone-d6) against the concentration of the calibration standards.
-
Determine the concentration of Hexazinone in the samples from the calibration curve.
Workflow Diagram
The following diagram illustrates the overall analytical workflow for the determination of Hexazinone and this compound.
Caption: Analytical workflow for Hexazinone quantification.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of Hexazinone, with this compound as an effective internal standard. Adherence to the outlined chromatographic and mass spectrometric conditions, along with appropriate sample preparation, will enable researchers and scientists to achieve accurate and reliable results in their analyses. Method validation should always be performed in the specific matrix of interest to ensure performance criteria are met.
References
Application Note: Determination of Hexazinone in Agricultural Products Using a Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Hexazinone in various agricultural products. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Hexazinone-d6, is utilized for isotope dilution quantification. This method is suitable for researchers, scientists, and professionals in food safety and drug development involved in pesticide residue analysis.
Introduction
Hexazinone is a broad-spectrum triazine herbicide used for the control of weeds in various agricultural settings, including on crops like alfalfa and sugarcane, as well as in forestry and industrial areas.[1] Its potential to persist in the environment and accumulate in food products necessitates reliable analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits.
Challenges in analyzing pesticide residues in complex food matrices arise from the presence of co-extractives that can cause matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to compensate for these variations and improve the accuracy and precision of quantification.[2]
This application note provides a detailed protocol for the determination of Hexazinone in agricultural products, incorporating this compound as an internal standard. The method is based on the QuEChERS extraction and cleanup procedure, followed by sensitive detection with LC-MS/MS.
Experimental
Materials and Reagents
-
Standards:
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA))
-
-
Sample Preparation Supplies:
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
High-speed homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Standard Solutions Preparation
Prepare individual stock solutions of Hexazinone and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution (e.g., 1 µg/mL) by serial dilution in acetonitrile. Store all standard solutions at -20°C in amber glass vials.
Sample Preparation: QuEChERS Protocol
-
Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruits, vegetables) using a high-speed blender. For low-moisture commodities, it may be necessary to add a specific amount of water before homogenization.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). For highly pigmented samples, a sorbent containing graphitized carbon black (GCB) may be considered, though recovery of planar pesticides should be verified.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and Mobile Phase B (e.g., 5 mM ammonium formate and 0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Table 1: MRM Transitions for Hexazinone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexazinone (Quantifier) | 253.2 | 171.1 | 12 |
| Hexazinone (Qualifier) | 253.2 | 71.0 | 36 |
| This compound (Internal Standard) | 259.2 | 171.1 | 12 |
Note: Collision energies should be optimized for the specific instrument used. The precursor for this compound is predicted based on a +6 Da shift from the native compound. The fragment ion m/z 171.1 does not contain the deuterated dimethylamino group and is therefore expected to be the same as for the unlabeled compound.
Results and Discussion
Method performance should be evaluated through a validation study in representative agricultural matrices. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability), and matrix effects.
Table 2: Method Performance Data for Hexazinone in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Cattle Meat | MRLs | 85.6 - 96.0 | 0.8 - 4.9 | - | - | |
| Cattle Fat | MRLs | 85.6 - 96.0 | 0.8 - 4.9 | - | - | |
| Cattle Liver | MRLs | 85.6 - 96.0 | 0.8 - 4.9 | - | - | |
| Milk | 0.0025 | 85.6 - 96.0 | 0.8 - 4.9 | - | - | |
| Soil | 0.002 | 70 - 120 | < 20 | 0.00067 | 0.002 | |
| Water (Aqueous) | 0.0005 - 0.005 | 53 - 61 (wastewater) | - | 0.0000002 | 0.0000008 |
Note: The data presented is compiled from various sources and may not have been generated using the exact protocol described herein, which specifically includes a labeled internal standard for agricultural matrices. However, it provides an indication of the expected method performance.
The use of this compound as an internal standard is critical for compensating for matrix-induced signal suppression or enhancement, which can vary significantly between different agricultural commodities. By calculating the analyte-to-internal standard peak area ratio, the method ensures accurate quantification across a range of complex matrices.
Diagrams
Caption: Experimental workflow for the determination of Hexazinone.
Conclusion
The described method provides a reliable and accurate approach for the determination of Hexazinone in a variety of agricultural products. The combination of a streamlined QuEChERS sample preparation protocol with the precision of isotope dilution LC-MS/MS analysis ensures high-quality data suitable for regulatory monitoring and food safety assessment. The use of the this compound internal standard is essential for mitigating matrix effects and achieving accurate quantification in complex sample matrices.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Hexazinone-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in analytical experiments using Hexazinone-d6 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows.
Issue 1: Poor Reproducibility of the Analyte to this compound Area Ratio
| Potential Cause | Recommended Solution |
| Inconsistent Internal Standard Spiking: Variation in the amount of this compound added to each sample. | Ensure the internal standard solution is accurately prepared and verified. Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process to account for variability during extraction.[1][2] |
| Sample Matrix Variability: Significant differences in the composition of the matrix between samples can lead to differential matrix effects on the analyte and internal standard.[3] | Homogenize samples thoroughly before extraction. If matrix variability is high, consider implementing additional sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4][5] Sample dilution can also be an effective strategy to reduce matrix effects. |
| Analyte and Internal Standard Co-elution Issues: The analyte and this compound are not co-eluting perfectly, leading to exposure to different matrix components as they elute from the analytical column. | Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase gradient, flow rate, or changing the analytical column. |
| Instrumental Instability: Fluctuations in the mass spectrometer's performance can affect the analyte and internal standard signals differently. | Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard solution at the beginning of each batch to ensure consistent performance. |
Issue 2: Significant Signal Suppression or Enhancement Despite Using this compound
| Potential Cause | Recommended Solution |
| Extreme Matrix Effects: The concentration of matrix components is so high that it overwhelms the ionization source, affecting both the analyte and internal standard, but not necessarily to the same degree. | Implement more rigorous sample preparation techniques to remove a larger portion of the matrix. Techniques like online SPE can be particularly effective. Diluting the sample extract before injection can also alleviate severe suppression. |
| Differential Ionization Suppression: The analyte and this compound, although chemically similar, may respond differently to specific interfering compounds in the matrix. | Evaluate the matrix effect for both the analyte and the internal standard individually. If the matrix factor is significantly different between the two, a different internal standard might be necessary. However, stable isotope-labeled standards like this compound are generally the best choice to minimize this issue. |
| Suboptimal Mass Spectrometer Source Conditions: The settings for the ion source (e.g., temperature, gas flows, voltages) may not be optimal for the analytes in the presence of the sample matrix. | Optimize the ion source parameters by infusing the analyte and this compound in the presence of an extracted blank matrix to find the conditions that provide the best signal-to-noise ratio and minimize suppression. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in quantitative analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects are a major concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because they can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to the unlabeled hexazinone analyte, it co-elutes from the chromatography column and experiences very similar ionization suppression or enhancement. By adding a known concentration of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains relatively constant even if the absolute signals of both compounds fluctuate due to matrix effects, thus providing more accurate and precise results.
Q3: Is this compound suitable for analytes other than Hexazinone?
A3: Ideally, an internal standard should be the isotopically labeled counterpart of the analyte of interest. While this compound is the "gold standard" for the analysis of Hexazinone, its suitability for other analytes depends on how closely its chemical and chromatographic behavior matches that of the other analytes. For multi-residue pesticide analysis, a representative deuterated internal standard may be used to correct for a group of analytes with similar properties, but validation is crucial.
Q4: Can the use of this compound completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. In cases of severe matrix complexity or if there is a slight chromatographic separation between the analyte and the internal standard (isotope effect), some residual matrix effect may persist. Therefore, it is still important to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible.
Q5: At what stage of the experimental process should this compound be added?
A5: To correct for variations throughout the entire analytical process, including sample extraction, the internal standard should be added at the very beginning of the sample preparation procedure. This ensures that any loss of analyte during extraction, cleanup, and injection is mirrored by a proportional loss of the internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a common method to quantify the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of the analyte and this compound in a pure solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of a blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A. This set is primarily for determining recovery but is often performed alongside the matrix effect evaluation.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
A value close to 1 indicates effective compensation of the matrix effect by the internal standard.
-
Protocol 2: Sample Preparation using QuEChERS with this compound Spiking
This is a general protocol for the extraction of pesticides from a fruit or vegetable matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects and Recovery with and without this compound Internal Standard Correction for Hexazinone Analysis in a Soil Matrix.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Matrix Effect (%) | 65% (Ion Suppression) | 98% (Effective Compensation) |
| Recovery (%) | 75% | 99% |
| Precision (%RSD, n=6) | 18% | 4% |
Table 2: Performance of this compound in Different Matrices for the Quantification of a Target Analyte.
| Matrix | Matrix Factor (Analyte) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| River Water | 0.85 | 0.83 | 1.02 |
| Wastewater Effluent | 0.45 | 0.48 | 0.94 |
| Spinach Extract | 0.21 | 0.23 | 0.91 |
| Cannabis Oil | 1.35 | 1.31 | 1.03 |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for poor internal standard performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
improving Hexazinone-d6 recovery in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Hexazinone-d6 in complex matrices during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The most common issues include:
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficiently extracting this compound from the sample matrix.[1]
-
Matrix Effects: Complex sample matrices can interfere with the analytical signal, leading to either suppression or enhancement of the this compound peak. This is a significant challenge, particularly in LC-MS/MS analysis.[1][2][3]
-
Improper pH: The pH of the sample and extraction solvent can influence the stability and partitioning of this compound.[1]
-
Inefficient Cleanup: Inadequate removal of interfering compounds during the cleanup step can result in poor recovery and significant matrix effects.
-
Analyte Loss During Evaporation: this compound can be lost during the solvent evaporation step if not performed carefully.
Q2: Which extraction techniques are recommended for this compound in soil and water samples?
Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two widely used and effective techniques for extracting Hexazinone and its deuterated internal standards from complex matrices like soil and water.
Q3: How can I minimize matrix effects when analyzing this compound?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a primary concern for accurate quantification. Strategies to mitigate matrix effects include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for matrix effects.
-
Improved Cleanup: Employing a more rigorous cleanup step, such as using different SPE sorbents (e.g., C18, PSA, GCB), can remove interfering co-extractives.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can also reduce interference.
Q4: What are the key chemical properties of Hexazinone to consider during method development?
Understanding the physicochemical properties of Hexazinone is crucial for developing a robust analytical method. Key properties include its moderate persistence and high mobility in soil. Its solubility in water is 33 g/kg, while it is significantly more soluble in organic solvents like methanol and acetone. This differential solubility is exploited in extraction procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound in Soil Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Extraction Solvent | Ensure the extraction solvent is appropriate for Hexazinone's polarity. A common solvent system is a mixture of acetone and a buffer solution. For drier soils, pre-wetting the sample with water may improve extraction efficiency. | Consistent and higher recovery of this compound. |
| Inefficient Extraction Procedure | Increase the shaking or vortexing time during extraction to ensure thorough mixing. Consider a second extraction step to maximize recovery. | Improved extraction efficiency and higher analyte recovery. |
| Strong Analyte-Matrix Interaction | The organic matter content of soil can affect Hexazinone sorption. Adjusting the pH of the extraction solution can help to disrupt these interactions. | Reduced analyte loss due to matrix binding and improved recovery. |
| Ineffective Cleanup | Use a dispersive solid-phase extraction (dSPE) cleanup step with a combination of sorbents like PSA (to remove organic acids) and C18 (to remove non-polar interferences). | Cleaner extract with fewer interfering matrix components, leading to more accurate quantification. |
Issue 2: Poor this compound Recovery in Water Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect SPE Cartridge Selection | For water samples, C18 SPE cartridges are commonly used for trapping non-polar to moderately polar compounds like Hexazinone. Ensure the cartridge is appropriate for the analyte and sample volume. | Efficient retention of this compound on the SPE cartridge. |
| Improper SPE Cartridge Conditioning or Elution | Ensure the SPE cartridge is properly conditioned with methanol followed by water to activate the stationary phase. Use an appropriate elution solvent, such as acetonitrile or methanol, to ensure complete elution of the analyte. | Quantitative recovery of this compound from the SPE cartridge. |
| Sample pH Out of Optimal Range | The pH of the water sample can affect the retention of Hexazinone on the SPE sorbent. Adjust the sample pH to be near neutral before loading it onto the cartridge. | Improved retention and subsequent recovery of the analyte. |
| Breakthrough During Sample Loading | If the sample loading flow rate is too high, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery. Optimize the loading flow rate (e.g., 1-2 mL/min). | Minimized analyte loss during the sample loading step. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound in Soil
This protocol is a general guideline and may require optimization for your specific soil type.
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Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Fortification: Add the this compound internal standard solution to the soil sample.
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Hydration: Add 10 mL of water and vortex for 1 minute.
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Extraction:
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Cleanup (dSPE):
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
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Vortex for 30 seconds.
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Centrifuge at high speed for 2 minutes.
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Analysis: Take an aliquot of the cleaned extract for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for this compound in Water
This protocol provides a general procedure for SPE of water samples.
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Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
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Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Drying: Dry the cartridge by applying a vacuum for 10-20 minutes to remove residual water.
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Elution: Elute the this compound from the cartridge with an appropriate organic solvent (e.g., 2 x 3 mL of acetonitrile or methanol).
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Concentration and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Visualizations
References
Technical Support Center: Hexazinone HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Hexazinone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify and resolve issues related to poor peak shape in your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Hexazinone in HPLC?
A1: The most frequent cause of peak tailing for basic compounds like Hexazinone is secondary interaction with exposed silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can interact with the basic functional groups of Hexazinone, leading to a distorted peak shape.[3][4]
Q2: What is an acceptable tailing factor for a Hexazinone peak?
A2: A tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak. Generally, a tailing factor of less than 2.0 is considered acceptable for most analytical methods. Values above 2.0 suggest significant issues that can compromise the accuracy and resolution of your analysis.
Q3: Can the mobile phase pH affect Hexazinone's peak shape?
A3: Yes, the mobile phase pH is a critical factor. Since Hexazinone has basic properties, operating at a low mobile phase pH (e.g., pH < 4) can protonate the residual silanol groups on the column, minimizing unwanted secondary interactions and thereby reducing peak tailing.
Q4: My Hexazinone peak is broad, not tailing. What could be the issue?
A4: Peak broadening can be caused by several factors, including column degradation, column overloading (injecting too much sample), or extra-column effects such as excessive tubing length or dead volume in fittings. It can also be caused by a mobile phase that is too weak to elute the analyte efficiently.
Q5: Can my sample injection solvent cause poor peak shape?
A5: Absolutely. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including broadening and fronting. It is always best to dissolve your sample in the initial mobile phase or a weaker solvent.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Hexazinone.
Initial System & Method Checks
Q: My chromatogram shows poor peak shape for Hexazinone. Where do I start?
A: Start with the simplest potential issues related to the HPLC system and your established method.
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Check for Leaks: Ensure all fittings are secure and there are no visible leaks, as this can cause pressure fluctuations and affect peak shape.
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Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including accurate solvent ratios and pH adjustment. Ensure it has been properly degassed to avoid air bubbles in the system.
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Column Equilibration: Ensure the column has been adequately equilibrated with the mobile phase before injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.
Mobile Phase Optimization
Q: I've checked my system and the peak is still tailing. How can I optimize my mobile phase?
A: Mobile phase optimization is key to controlling peak shape, especially for ionizable compounds like Hexazinone.
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Adjusting pH: The pH of the mobile phase can significantly impact the ionization state of both Hexazinone and the stationary phase.
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Low pH: Operating at a low pH (e.g., 2.5 - 4.0) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups on the silica surface, reducing their interaction with basic analytes and improving peak shape.
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High pH: Alternatively, working at a high pH (e.g., > 8) can deprotonate the basic analyte, but this requires a pH-stable column.
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Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively.
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Organic Modifier: The choice of organic solvent can also influence peak shape. While both acetonitrile and methanol are common, methanol can sometimes reduce silanol activity by forming hydrogen bonds, which might improve the peak shape for basic compounds.
Column-Related Issues
Q: I've optimized the mobile phase, but the tailing persists. Could the column be the problem?
A: Yes, column-related issues are a primary cause of poor peak shape.
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Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase, leading to peak tailing and broadening. If the column is old or has been used with harsh conditions, consider replacing it.
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Column Chemistry: For basic compounds like Hexazinone, using a column with high-purity silica and effective end-capping is crucial. End-capping blocks the residual silanol groups, preventing them from interacting with your analyte. Columns with embedded polar groups can also offer improved peak shape for basic compounds.
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Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, causing peak distortion. Flushing the column with a strong solvent may resolve this issue. Using a guard column can help protect your analytical column from contaminants.
Sample and Injection Issues
Q: Could my sample preparation or injection technique be causing the problem?
A: Yes, issues with the sample itself or the injection process can lead to poor peak shape.
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Sample Overload: Injecting too high a concentration of Hexazinone can saturate the column, leading to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
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Injection Solvent Mismatch: As mentioned in the FAQs, dissolving the sample in a solvent much stronger than the mobile phase can cause significant peak distortion. Always aim to use the mobile phase as the sample solvent.
Experimental Protocols & Data
Protocol 1: Standard Hexazinone Analysis
This protocol is a general starting point for the analysis of Hexazinone using reversed-phase HPLC.
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high-purity, end-capped silica is recommended.
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Mobile Phase: Prepare a mixture of Methanol and Water (50:50, v/v). Filter through a 0.45 µm filter and degas before use.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 247 nm.
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Column Temperature: Ambient or controlled at 30 °C.
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Standard Preparation: Prepare a stock solution of Hexazinone in methanol and dilute to the desired concentration with the mobile phase.
Protocol 2: Troubleshooting by Mobile Phase pH Adjustment
This protocol outlines a systematic approach to investigate the effect of mobile phase pH on Hexazinone peak shape.
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Prepare Mobile Phases:
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Mobile Phase A (pH 3.0): Acetonitrile:Water (30:70, v/v). Adjust the pH of the aqueous portion to 3.0 with 0.1% formic acid before mixing.
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Mobile Phase B (pH 7.0): Acetonitrile:Water (30:70, v/v) with a 10 mM phosphate buffer to maintain pH 7.0.
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Equilibrate the System: Start with Mobile Phase A. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
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Inject Standard: Inject a Hexazinone standard and record the chromatogram. Note the retention time, peak width, and tailing factor.
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Flush and Re-equilibrate: Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 Methanol:Water) before introducing Mobile Phase B.
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Equilibrate with New Mobile Phase: Equilibrate the column with Mobile Phase B for at least 30 minutes.
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Inject Standard Again: Inject the same Hexazinone standard and record the chromatogram. Compare the retention time, peak width, and tailing factor to the results from Mobile Phase A.
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Analysis: A significant improvement in peak symmetry (tailing factor closer to 1.0) at the lower pH would indicate that silanol interactions are the primary cause of peak tailing.
Data Summary: Example HPLC Methods for Hexazinone
The following table summarizes conditions from published HPLC methods for Hexazinone analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Monolithic Column | C18 |
| Mobile Phase | Methanol:Water (50:50) | Acetonitrile:Water (30:70) | Acetonitrile:Water with 5mM Ammonium Formate |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | Not Specified |
| Detection | UV at 247 nm | UV at 230 nm | MS/MS |
| Reported Outcome | Sharp peak | Good results | Good separation and peak intensities |
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for Hexazinone.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak shape.
Mechanism of Peak Tailing
This diagram illustrates the chemical interaction between Hexazinone (a basic analyte) and residual silanol groups on the HPLC column's stationary phase, which is a primary cause of peak tailing.
Caption: Interaction of Hexazinone with stationary phase causing peak tailing.
References
Technical Support Center: Isotopic Interference in Hexazinone-d6 Analysis
Welcome to the technical support center for troubleshooting isotopic interference in the analysis of Hexazinone using its deuterated internal standard, Hexazinone-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal of the native Hexazinone contributes to the signal of its deuterated internal standard, this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the Hexazinone molecule can result in a small population of native molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard. This can lead to an artificially inflated signal for this compound, compromising the accuracy of quantification.
Q2: Why is it critical to correct for isotopic interference?
A2: Accurate quantification using an internal standard relies on the principle that the internal standard's signal is independent of the analyte's concentration. Isotopic interference violates this assumption. Failing to correct for this can lead to an underestimation of the Hexazinone concentration, an issue that is particularly pronounced at lower analyte concentrations where the relative contribution of the interference is more significant.
Q3: What are the primary sources of isotopic contribution from native Hexazinone to the this compound signal?
A3: The main source of isotopic contribution is the natural abundance of the heavy isotope of carbon, ¹³C, which is approximately 1.1% of all carbon atoms. Given that the molecular formula of Hexazinone is C₁₂H₂₀N₄O₂, the presence of twelve carbon atoms increases the probability of having one or more ¹³C atoms in a molecule, leading to M+1, M+2, etc., isotopic peaks.
Q4: Can chromatographic separation resolve isotopic interference?
A4: No, chromatographic separation cannot resolve isotopic interference. Since the isotopologues of a compound have virtually identical physicochemical properties, they will co-elute under standard chromatographic conditions. The resolution must be achieved through mass spectrometry by selecting appropriate precursor and product ions or by applying a mathematical correction.
Troubleshooting Guide
Issue 1: Inaccurate Quantification, Especially at Low Analyte Concentrations
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Possible Cause: Uncorrected isotopic interference from native Hexazinone to the this compound signal.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
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Corrective Actions:
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Assess the Contribution: Prepare and analyze a high-concentration standard of native Hexazinone and monitor the MRM (Multiple Reaction Monitoring) transition of this compound. The signal detected in the this compound channel will represent the percentage of isotopic contribution.
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Apply a Correction Factor: Utilize a mathematical formula to subtract the contribution of the native analyte's signal from the internal standard's signal in all samples and calibrators.
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Issue 2: High Background Signal in the this compound Channel in Blank Samples
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Possible Cause 1: Contamination of the LC-MS/MS system with Hexazinone or this compound.
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Corrective Actions:
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Inject multiple blanks consisting of the mobile phase to wash the system.
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Clean the injection port and autosampler needle.
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If contamination persists, consider flushing or replacing the column.
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Possible Cause 2: Isotopic impurity in the this compound internal standard.
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Corrective Actions:
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Analyze a neat solution of the this compound standard.
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Monitor the MRM transitions for both native Hexazinone and this compound. A small signal in the native channel is expected, but a significant peak may indicate low isotopic purity of the standard.
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Data Presentation
Table 1: Recommended MRM Transitions for Hexazinone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Hexazinone | 253.2 | 171.1 | ~15 | Positive |
| 253.2 | 71.0 | ~35 | Positive | |
| This compound | 259.2 | 171.1 | ~15 | Positive |
| 259.2 | 77.0 | ~35 | Positive |
Note: Collision energies are instrument-dependent and should be optimized.
Table 2: Theoretical Isotopic Contribution of Hexazinone to this compound Signal
The theoretical contribution of the M+6 isotopologue of native Hexazinone to the this compound signal can be estimated based on the natural abundance of ¹³C (1.107%).
| Molecular Formula | Number of Carbon Atoms | Probability of M+6 (due to ¹³C only) |
| C₁₂H₂₀N₄O₂ | 12 | ~0.00015% |
This calculation represents a simplified model. The actual observed interference may vary depending on instrument resolution and other factors.
Experimental Protocols
Protocol 1: Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize 10 g of the sample (e.g., soil, plant tissue) with 10 mL of water.
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Fortification: Add the this compound internal standard solution to the homogenized sample.
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Extraction:
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Add 10 mL of acetonitrile.
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Shake vigorously for 1 minute.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquohydrate).
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Shake vigorously for another minute.
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Centrifuge at ≥4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
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Vortex for 30 seconds.
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Centrifuge at ≥4000 rpm for 5 minutes.
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Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
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LC System: Standard HPLC or UHPLC system.
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualization of Key Relationships
Caption: Relationship between the problem, causes, and solutions.
Technical Support Center: Optimizing MS/MS Transitions for Hexazinone and Hexazinone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Hexazinone and its deuterated internal standard, Hexazinone-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for Hexazinone?
A1: For the analysis of Hexazinone using tandem mass spectrometry, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Common multiple reaction monitoring (MRM) transitions are listed in the table below. It is always recommended to optimize these transitions on your specific instrument.
Q2: I cannot find specific MS/MS transition parameters for this compound. How can I determine them?
A2: While specific documented transitions for this compound can be scarce, they can be logically deduced from the transitions of the non-deuterated Hexazinone. The precursor ion for this compound will be the deuterated protonated molecule [M+H]⁺. The product ions will be the same fragments as for Hexazinone, but with their mass-to-charge ratio (m/z) shifted by the number of deuterium atoms retained in that fragment. For a d6-labeled standard, you would expect a +6 Da shift in the precursor ion and potentially in the major product ions if the deuterium labels are on a stable part of the molecule that is retained in the fragment.
Q3: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A3: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Since they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatographic separation, and ionization. This allows them to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q4: Should Hexazinone and this compound have the same retention time?
A4: Ideally, the analyte and its deuterated internal standard should co-elute to ensure they are subjected to the same matrix effects at the same time. However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. This separation is usually minimal but should be checked during method development.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with Hexazinone and this compound.
Issue 1: Poor Signal Intensity or No Signal for Hexazinone or this compound
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Question: I am not seeing a strong signal for my analyte or internal standard. What should I check?
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Answer:
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MS/MS Parameters: Ensure that the correct precursor and product ions are being monitored and that the collision energy is optimized for your instrument. Start with the values provided in the data table and perform a compound optimization to find the ideal settings.
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Ion Source Parameters: Optimize the ion source settings, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. These parameters can significantly impact ionization efficiency.
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Sample Preparation: Verify that the extraction procedure is efficient for Hexazinone. Check the pH of the sample and extraction solvent, as this can affect the charge state and recovery of the analyte.
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Mobile Phase: Ensure the mobile phase composition is appropriate for the ionization of Hexazinone. The presence of additives like formic acid or ammonium formate can improve protonation in positive ion mode.
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Issue 2: Inconsistent or Drifting Internal Standard Signal
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Question: The peak area of my this compound internal standard is not consistent across my sample batch. What could be the cause?
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Answer:
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Inconsistent Spiking: Ensure that the internal standard is accurately and consistently added to every sample and standard.
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Isotopic Exchange: Although less common for labels on a stable part of the molecule, deuterium atoms can sometimes exchange with protons from the solvent, especially under harsh pH or temperature conditions. This would lead to a decrease in the deuterated signal and an increase in the non-deuterated signal.
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Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can sometimes cause signal variability. Diluting the sample extract can help mitigate this.
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Instrument Contamination: Carryover from a previous injection of a high-concentration sample can affect the internal standard signal in subsequent runs. Ensure adequate wash steps are in place.
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Issue 3: Chromatographic Peak Shape Issues (Tailing, Fronting, or Splitting)
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Question: My chromatographic peaks for Hexazinone and/or this compound are not symmetrical. How can I improve the peak shape?
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Answer:
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Column Choice: Ensure you are using a suitable column for the analysis of triazine herbicides. A C18 column is a common choice.
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Mobile Phase Mismatch: Peak fronting can occur if the injection solvent is significantly stronger than the initial mobile phase. Try to dissolve your standards and extracts in the initial mobile phase.
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Column Overloading: Injecting too much analyte can lead to peak tailing. Try diluting your sample.
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Secondary Interactions: Peak tailing can also be caused by unwanted interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can help.
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System Issues: Check for blockages in the LC system, such as a clogged frit or tubing, which can cause peak splitting.
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Quantitative Data
Table 1: Recommended MS/MS Transitions for Hexazinone
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example | Use |
| 253.1 | 171.1 | 16 | Quantifier |
| 253.1 | 71.0 | 30 | Qualifier |
Note: Collision energies are instrument-dependent and should be optimized.
Table 2: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Use |
| 259.2 | 177.1 | Similar to Hexazinone | Quantifier |
| 259.2 | 71.0 | Similar to Hexazinone | Qualifier |
Note: The predicted product ion of 177.1 assumes the d6 label is on the cyclohexyl ring which is part of this fragment. The fragment at m/z 71.0 is likely from the dimethylamino methyl portion of the molecule and would not contain the deuterium labels if they are on the cyclohexyl group, hence no mass shift is predicted for this ion. These transitions should be confirmed and optimized experimentally.
Experimental Protocols
Methodology for MS/MS Transition Optimization
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Standard Preparation: Prepare a standard solution of Hexazinone and this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., acetonitrile or methanol).
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Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
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Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecules ([M+H]⁺) for both Hexazinone (253.1) and this compound (259.2).
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Product Ion Scan: Select the precursor ion for each compound and perform a product ion scan by ramping the collision energy to identify the major fragment ions.
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MRM Optimization: For each identified precursor-product ion pair, perform a collision energy optimization by acquiring data at a range of collision energies to find the value that yields the highest signal intensity. The most intense transition is typically used as the quantifier, and a second, less intense transition is used as a qualifier.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Hexazinone using this compound as an internal standard.
Caption: Logical relationship between MS/MS optimization, common troubleshooting issues, and their potential solutions.
reducing ion suppression in ESI-MS for Hexazinone analysis
Welcome to the technical support center for the analysis of Hexazinone using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Hexazinone?
A1: Ion suppression is a phenomenon in which the ionization efficiency of the target analyte, in this case, Hexazinone, is reduced due to the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] In complex matrices such as soil, water, or plant extracts, various endogenous and exogenous substances can interfere with the ESI process, making ion suppression a significant challenge.
Q2: What are the common causes of ion suppression for Hexazinone in ESI-MS?
A2: Ion suppression in Hexazinone analysis can be caused by a variety of factors present in the sample matrix, including:
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High concentrations of salts: Non-volatile salts can reduce the efficiency of droplet formation and solvent evaporation in the ESI source.[3]
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Co-eluting matrix components: Other compounds from the sample that elute at the same time as Hexazinone can compete for ionization.[2]
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Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression.
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High concentrations of the analyte itself: While less common, a very high concentration of Hexazinone can lead to self-suppression.
Q3: How can I detect and evaluate the extent of ion suppression in my Hexazinone analysis?
A3: Several methods can be used to assess ion suppression:
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Post-column infusion: A constant flow of a Hexazinone standard solution is infused into the LC eluent after the analytical column. A dip in the baseline signal at the retention time of matrix components indicates ion suppression.
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Matrix effect calculation: The signal response of Hexazinone in a post-extraction spiked matrix sample is compared to the response in a clean solvent standard at the same concentration. The percentage of signal suppression or enhancement can then be calculated.
Q4: What are the primary strategies to reduce ion suppression for Hexazinone analysis?
A4: The main strategies to combat ion suppression fall into three categories:
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Sample Preparation: Implementing effective cleanup procedures to remove interfering matrix components before analysis.
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Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Hexazinone from co-eluting interferences.
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Mass Spectrometry (MS) Method Optimization: Adjusting MS parameters or choosing an alternative ionization source.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during Hexazinone analysis in different matrices.
Issue 1: Poor sensitivity and signal variability for Hexazinone in soil samples.
This is often due to significant ion suppression from the complex soil matrix.
Troubleshooting Steps:
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Implement a robust sample preparation method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective approach for extracting pesticides like Hexazinone from soil while removing many matrix interferences.
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Optimize the d-SPE cleanup step: The type and amount of dispersive solid-phase extraction (d-SPE) sorbents are critical. For soil extracts, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often effective.
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Use matrix-matched calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for any remaining matrix effects.
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Employ a stable isotope-labeled internal standard: The use of a stable isotope-labeled (SIL) Hexazinone internal standard is the most effective way to correct for ion suppression and other matrix effects, as it co-elutes and behaves identically to the analyte during the entire analytical process.
Issue 2: Inconsistent Hexazinone recovery and ion suppression in water samples.
Water matrices can vary significantly in their composition, from relatively clean drinking water to complex wastewater, leading to variable matrix effects.
Troubleshooting Steps:
-
Utilize Solid-Phase Extraction (SPE): SPE is a powerful technique for extracting and concentrating Hexazinone from water samples while removing interfering salts and other polar compounds.
-
Select the appropriate SPE sorbent: For a moderately polar compound like Hexazinone, reversed-phase sorbents such as C18 or polymeric sorbents are generally suitable.
-
Optimize SPE parameters: Carefully optimize the sample pH, loading volume, wash steps, and elution solvent to maximize Hexazinone recovery and minimize the co-extraction of interfering substances.
-
Consider online SPE: Automated online SPE systems can improve reproducibility and reduce sample handling, leading to more consistent results.
Issue 3: Significant signal suppression when analyzing Hexazinone in plant matrices.
Plant extracts are rich in complex molecules like pigments, lipids, and sugars, which are known to cause severe ion suppression.
Troubleshooting Steps:
-
Employ a targeted sample cleanup strategy: Depending on the plant matrix, a combination of QuEChERS with specific d-SPE sorbents can be effective. For example, graphitized carbon black (GCB) can be used to remove pigments, but its use should be optimized to avoid loss of planar pesticides like Hexazinone.
-
Dilute the sample extract: A simple and often effective way to reduce the concentration of interfering matrix components is to dilute the final extract. However, this may compromise the limit of detection for trace-level analysis.
-
Optimize chromatographic separation: Use a high-efficiency HPLC or UHPLC column to achieve better separation of Hexazinone from matrix components. A longer gradient elution can also help to resolve co-eluting interferences.
-
Consider an alternative ionization source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from complex matrices compared to ESI. If available, switching to an APCI source could significantly improve signal stability.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hexazinone Analysis
| Sample Preparation Technique | Common Matrix | Advantages | Disadvantages |
| QuEChERS | Soil, Plant | Fast, easy, and cost-effective; high throughput. | May require optimization of d-SPE sorbents for specific matrices. |
| Solid-Phase Extraction (SPE) | Water | Excellent for sample concentration and cleanup; high recovery. | Can be more time-consuming and require more solvent than QuEChERS. |
| Liquid-Liquid Extraction (LLE) | Water | Simple and effective for some matrices. | Can be labor-intensive and use large volumes of organic solvents. |
| Dilute and Shoot | Simple Matrices | Very fast and requires minimal sample preparation. | Only suitable for simple matrices with low levels of interferences. |
Experimental Protocols
Protocol 1: QuEChERS Method for Hexazinone in Soil
This protocol is based on a validated method for the analysis of multiple pesticides in soil.
1. Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 min. c. Add 10 mL of acetonitrile and the appropriate internal standards. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). e. Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer). b. Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). c. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 min.
3. Analysis: a. Take the supernatant and dilute it with the initial mobile phase if necessary. b. Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Hexazinone in Water
This protocol is adapted from a method for the analysis of Hexazinone in aqueous solutions.
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
2. Sample Loading: a. Acidify the water sample (e.g., 200 mL) to pH 3-4. b. Add the internal standard. c. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
3. Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences. b. Dry the cartridge under vacuum for 10-15 minutes.
4. Elution: a. Elute the Hexazinone from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
5. Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase. c. Inject into the LC-MS/MS system.
Visualizations
References
Technical Support Center: Trace Level Detection of Hexazinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of Hexazinone. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the analysis of Hexazinone at trace levels.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Incomplete extraction of Hexazinone from the sample matrix. | Optimize the solid-phase extraction (SPE) procedure. Ensure the chosen sorbent is appropriate for Hexazinone (e.g., C18). Check the pH of the sample and elution solvent to ensure optimal recovery. |
| Degradation of Hexazinone during sample preparation or storage. | Store samples and standards at 4°C and prepare working solutions daily.[1] Avoid prolonged exposure to light, as photodegradation can occur in aqueous media.[2] | |
| Instrument sensitivity is too low. | For HPLC-UV methods, ensure the detector wavelength is set appropriately (e.g., 230 nm or 247 nm).[3] For mass spectrometry-based methods, optimize the ionization source and MS parameters for Hexazinone. | |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | Inappropriate mobile phase composition. | Adjust the mobile phase composition. A common mobile phase for Hexazinone is a mixture of acetonitrile and water or methanol and water.[3] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Sample overload. | Dilute the sample extract before injection. | |
| High Background Noise or Interfering Peaks | Matrix effects from complex samples (e.g., soil, wastewater). | Improve the sample cleanup procedure. Use a more selective SPE cartridge or perform a liquid-liquid extraction. Matrix interferences are a known issue in real-world samples, leading to lower recovery.[4] |
| Contaminated reagents or glassware. | Use high-purity solvents and reagents (e.g., HPLC or MS grade). Thoroughly clean all glassware. | |
| Presence of co-eluting compounds. | Modify the chromatographic gradient to improve the separation of Hexazinone from interfering peaks. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Ensure consistent timing and technique for all extraction and dilution steps. Use an internal standard to correct for variations. |
| Instrument instability. | Allow the instrument to stabilize before analysis. Monitor system pressure and baseline for any fluctuations. | |
| Fluctuations in laboratory temperature. | Maintain a stable laboratory temperature, as this can affect retention times and detector response. | |
| Low Analyte Recovery | Suboptimal SPE elution solvent. | Test different elution solvents and volumes to ensure complete elution of Hexazinone from the SPE cartridge. |
| High salinity of the sample matrix. | High salinity can reduce the solubility and recovery of Hexazinone. Dilute the sample with purified water before extraction if possible. | |
| Strong binding of Hexazinone to the sample matrix (e.g., soil with high organic matter). | Increase the extraction time or use a more vigorous extraction technique (e.g., shaking). An extraction with a methanol-water mixture (80/20) has been shown to be effective for soil samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for trace level detection of Hexazinone?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection is the most widely used technique for the sensitive and selective determination of Hexazinone in various environmental samples.
Q2: How can I prepare water samples for Hexazinone analysis?
A2: Solid-phase extraction (SPE) is a common and effective technique for pre-concentrating Hexazinone from water samples and removing interfering substances. Octadecyl (C18) silica cartridges are often used for this purpose.
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for Hexazinone?
A3: The LOD and LOQ for Hexazinone can vary significantly depending on the analytical method and the sample matrix. For instance, a direct-injection HPLC method for groundwater has reported an LOQ of 0.33 µg/L. UPLC-MS/MS methods can achieve even lower LODs, around 0.05 µg/L in water. For soil and sugarcane, an HPLC method reported an LOQ of 0.04 mg/kg and 0.02 mg/kg, respectively.
Q4: Are there any known interferences I should be aware of when analyzing for Hexazinone?
A4: Yes, organic matter, such as humic acids in soil and water, can interfere with spectrophotometric methods. In complex matrices like wastewater, other organic compounds can cause matrix effects, potentially leading to lower analyte recovery.
Q5: Can Hexazinone metabolites interfere with the analysis?
A5: Yes, some of the known metabolites of Hexazinone can be cross-reactive in certain analytical methods like enzyme immunoassays (EIA). Chromatographic methods like HPLC and LC-MS/MS are generally more selective and can separate the parent Hexazinone from its metabolites.
Data Presentation
Table 1: Comparison of Analytical Methods for Hexazinone Detection
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UV-Vis Spectrophotometry with PLS | Water and Soil Leachates | 0.1 µg/mL | 0.4 µg/mL | 96 - 103.8 | |
| UV Spectrophotometry with SPE | Water | 0.15 µg/mL | 0.5 µg/mL | Not Specified | |
| UPLC | Not Specified | 1 mg/kg | 2 mg/kg | 78.07 | |
| UPLC-MS/MS | Water | 0.05 µg/L | Not Specified | 90.2 - 98.5 | |
| HPLC | Sugarcane | Not Specified | 0.02 mg/kg | 84.1 - 95.7 | |
| HPLC | Soil | Not Specified | 0.04 mg/kg | 79.4 - 86.1 | |
| LC-MS/MS | Wastewater Influent | 0.5 µg/L | 1.4 µg/L | 53 - 61 | |
| Direct-Injection HPLC | Groundwater | Not Specified | 0.33 µg/L | Not Specified |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) for Water Samples followed by HPLC-UV Analysis
This protocol is a generalized procedure based on common practices for Hexazinone analysis.
1. Sample Preparation (SPE):
- Condition an octadecyl (C18) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 100 mL of the water sample (pH adjusted to neutral if necessary) through the cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge by passing air or nitrogen through it for 10 minutes.
- Elute the retained Hexazinone with 5 mL of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-UV Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol and water (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 230 nm or 247 nm.
- Quantification: Prepare a calibration curve using a series of Hexazinone standards of known concentrations.
Mandatory Visualization
Caption: General experimental workflow for the trace level detection of Hexazinone.
References
impact of mobile phase composition on Hexazinone retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexazinone analysis by High-Performance Liquid Chromatography (HPLC). The following sections address common issues related to the impact of mobile phase composition on Hexazinone's retention time.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for Hexazinone analysis by reverse-phase HPLC?
A common mobile phase for Hexazinone analysis is a mixture of methanol and water in a 50:50 (v/v) ratio.[1] Other reported mobile phases include acetonitrile and water mixtures, sometimes with additives like ammonium formate or formic acid to improve peak shape and ionization in mass spectrometry detection.[2][3]
Q2: How does the organic modifier (e.g., methanol, acetonitrile) concentration affect Hexazinone's retention time?
In reverse-phase HPLC, increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of Hexazinone.[4] This is because Hexazinone is a moderately polar compound, and a higher concentration of organic solvent increases the mobile phase's elution strength, causing the analyte to move through the column faster.
Q3: My Hexazinone peak is tailing. What could be the cause related to the mobile phase?
Peak tailing for a compound like Hexazinone, which has basic properties, can be caused by interactions with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, consider the following mobile phase adjustments:
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pH Modification: Adjusting the mobile phase pH can suppress the ionization of silanol groups. Adding a small amount of a modifier like formic acid can often improve peak shape.
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Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
Q4: The retention time of Hexazinone is shifting between injections. What are the potential mobile phase-related causes?
Shifting retention times can be a frustrating issue. Common causes related to the mobile phase include:
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Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio can lead to noticeable shifts.
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Mobile Phase Volatilization: If the mobile phase contains a volatile component (like acetonitrile), evaporation can alter its composition over time, leading to shorter retention times. Always keep mobile phase reservoirs capped.
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Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of analyses. Insufficient equilibration can cause retention time drift at the beginning of a run.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with Hexazinone retention time during HPLC analysis.
Issue 1: Unexpectedly Short or Long Retention Time
| Potential Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Composition | Verify the correct ratio of organic solvent to aqueous phase was prepared. An excess of organic solvent will significantly decrease retention time, while an insufficient amount will increase it. |
| Incorrect Flow Rate | Check the HPLC pump's flow rate settings. A higher flow rate will decrease retention time, and a lower flow rate will increase it. |
| Column Temperature Fluctuations | Ensure the column oven is set to the correct temperature and is stable. Higher temperatures generally lead to shorter retention times. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For peak tailing, consider adding a mobile phase modifier. A small amount of acid (e.g., 0.1% formic acid) can help protonate silanol groups and reduce unwanted interactions. |
| Sample Overload | If peaks are fronting, it might be due to injecting too concentrated a sample. Try diluting the sample and reinjecting. |
| Inappropriate pH of Mobile Phase | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks. |
Quantitative Data Summary
The retention time of Hexazinone is highly dependent on the specific HPLC method, including the column, mobile phase composition, and flow rate. The following table summarizes retention times reported in different studies.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Methanol:Water (50:50 v/v) | Not specified | 1.0 | ~15 | |
| Gradient of 0.024 M H3PO4 and Methanol | Not specified | Not specified | Not specified | |
| 95% of 5 mM ammonium formate in water with 5% acetonitrile (A) and 100% acetonitrile (B) | Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm | Not specified | 7.6 |
Experimental Protocols
Method 1: Isocratic RP-HPLC Analysis of Hexazinone
This method is adapted from a study on the development and validation of an HPLC method for Hexazinone formulations.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: A suitable reverse-phase C18 column.
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Mobile Phase: Prepare a mixture of Methanol and Water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.2 µm nylon membrane filter and degas before use.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 247 nm.
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Injection Volume: As appropriate for the instrument and sample concentration.
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Run Time: 15 minutes.
Method 2: LC-MS/MS Analysis of Hexazinone
This protocol is based on a method for the simultaneous analysis of Betrixaban and Hexazinone in aqueous solutions.
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Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
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Column: Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
Mobile Phase A: 95% of 5 mM ammonium formate in water with 5% acetonitrile.
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Mobile Phase B: 100% acetonitrile.
-
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of Hexazinone from other components in the sample.
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Injection Volume: 2 µL.
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Ionization Mode: Positive Electrospray Ionization (+ESI).
Visualizations
Caption: Troubleshooting workflow for Hexazinone retention time issues.
References
- 1. svrkgdc.ac.in [svrkgdc.ac.in]
- 2. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
ensuring complete resolution of Hexazinone from matrix components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete resolution of Hexazinone from various matrix components during experimental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Hexazinone, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Recovery of Hexazinone
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Question: My recovery of Hexazinone is significantly lower than expected. What are the possible causes and how can I improve it?
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Answer: Low recovery of Hexazinone can stem from several factors throughout your analytical workflow. Consider the following:
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Inefficient Extraction: The choice of extraction solvent and method is critical. For soil samples, a mixture of methanol and water (e.g., 80:20 v/v) has been shown to be effective.[1] For livestock products, extraction with acetonitrile in the presence of n-hexane for lipid removal is a common practice.[2] In aqueous samples like wastewater, solid-phase extraction (SPE) is frequently used; however, the choice of SPE cartridge can significantly impact recovery.[3][4] If you are experiencing low recovery, consider optimizing your extraction solvent, solvent-to-sample ratio, and extraction time. For complex matrices, a more exhaustive extraction technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be beneficial.
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Matrix Effects: Complex matrices, such as wastewater or soil with high organic content, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and seemingly low recovery.[3] To mitigate this, thorough sample cleanup is essential. This can be achieved using SPE with appropriate sorbents like PSA (Primary Secondary Amine) and C18. Another strategy is to use matrix-matched calibration standards to compensate for the matrix effect.
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pH of the Sample: The pH of the sample can influence the extraction efficiency of Hexazinone, especially in aqueous samples. For instance, acidification of water samples before SPE can improve recovery. It is recommended to optimize the sample pH during method development.
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Analyte Degradation: Hexazinone can degrade under certain conditions. Ensure that your samples are stored properly (e.g., refrigerated or frozen) and analyzed within a reasonable timeframe. Also, be mindful of the pH and light exposure of your standard solutions and samples.
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Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
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Question: I am observing poor peak shapes for Hexazinone in my chromatograms. What could be the cause and what are the solutions?
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Answer: Poor peak shape is often indicative of issues with the chromatographic system or interactions between the analyte and the column.
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Column Contamination: Buildup of matrix components on the analytical column can lead to active sites that interact with Hexazinone, causing peak tailing. To address this, use a guard column and ensure adequate sample cleanup. Regularly flushing the column with a strong solvent or following the manufacturer's cleaning protocol can also help.
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Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for good peak shape. For LC-MS/MS analysis of Hexazinone, a common mobile phase consists of a gradient of acetonitrile and water with an additive like ammonium formate. Ensure the mobile phase is properly degassed and that the pH is compatible with both the analyte and the column chemistry.
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If you suspect this, dilute your sample and re-inject.
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance and poor peak shapes. If other troubleshooting steps fail, it may be time to replace the analytical column.
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Issue 3: High Background Noise or Interfering Peaks
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Question: My chromatograms show high background noise or peaks that co-elute with Hexazinone. How can I resolve this?
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Answer: High background noise and interfering peaks are typically due to insufficient sample cleanup or contamination in the analytical system.
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Inadequate Sample Cleanup: Complex matrices contain numerous endogenous compounds that can interfere with the analysis. Employing a robust sample cleanup procedure is critical. For example, in the analysis of livestock products, a cleanup step using a SAX/PSA (Strong Anion Exchange/Primary Secondary Amine) cartridge column can effectively remove interferences. For soil extracts, SPE with cartridges like Envi-Carb and C18 can be used for purification.
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Contamination from Solvents or Reagents: Ensure that all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade). Contaminants in your mobile phase or extraction solvents can contribute to high background noise.
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System Contamination: The LC-MS system itself can be a source of contamination. Regularly clean the ion source and check for leaks in the system.
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Optimizing Mass Spectrometry Parameters: In LC-MS/MS, optimizing the MRM (Multiple Reaction Monitoring) transitions (precursor ion and product ions) for Hexazinone can enhance selectivity and reduce the impact of co-eluting interferences.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for Hexazinone analysis?
A1: The most common and highly specific technique for the determination of Hexazinone in various matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in complex samples.
Q2: What are the typical sample preparation methods for different matrices?
A2: The choice of sample preparation method depends on the matrix:
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Water Samples: Solid-phase extraction (SPE) is widely used. Cartridges such as C18 or Oasis HLB are commonly employed to extract and concentrate Hexazinone from water.
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Soil Samples: Extraction is typically performed with an organic solvent or a mixture of organic solvent and water, such as methanol-water. Subsequent cleanup may involve SPE.
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Biological Tissues (e.g., Livestock Products): A common approach involves extraction with acetonitrile, followed by a liquid-liquid partitioning step with n-hexane to remove lipids. Further cleanup is often performed using SPE cartridges like SAX/PSA.
Q3: What are the expected recovery rates for Hexazinone?
A3: Recovery rates can vary significantly depending on the matrix and the analytical method used. In relatively clean matrices like ultra-high pure water, recoveries can be greater than 98%. However, in complex matrices like wastewater influent, recoveries may be lower, in the range of 53-61%. For livestock products, average recoveries have been reported to be between 85.6% and 96.0%.
Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for Hexazinone?
A4: The LOD and LOQ are dependent on the sensitivity of the instrument and the efficiency of the sample preparation method. For LC-MS/MS methods, LOQs for Hexazinone in soil have been reported at 2.0 µg/kg. In water samples, spectrophotometric methods have reported an LOQ of 0.5 µg/ml, which can be improved to the ng/ml range with pre-concentration.
Quantitative Data Summary
The following tables summarize quantitative data for Hexazinone analysis from various studies.
Table 1: Recovery of Hexazinone in Different Matrices
| Matrix | Spiking Level | Analytical Method | Average Recovery (%) | Reference |
| Cattle Meat | MRLs or 0.0025 mg/kg | LC-MS/MS | 85.6 - 96.0 | |
| Cattle Fat | MRLs or 0.0025 mg/kg | LC-MS/MS | 85.6 - 96.0 | |
| Cattle Liver | MRLs or 0.0025 mg/kg | LC-MS/MS | 85.6 - 96.0 | |
| Milk | MRLs or 0.0025 mg/kg | LC-MS/MS | 85.6 - 96.0 | |
| Wastewater Influent | 0.5, 2.5, 5 µg/L | LC-MS/MS | 53 - 61 | |
| Ultra-high Pure Water | Not specified | LC-MS/MS | >98 | |
| Soil | 2.0 µg/kg (LOQ) | LC-MS/MS | 65 (for a metabolite) - within guidelines for Hexazinone | |
| Soil | 20 µg/kg (10x LOQ) | LC-MS/MS | within guidelines |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hexazinone
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Soil | LC-MS/MS | 0.008 - 0.02 µg/kg (estimated) | 2.0 µg/kg | |
| Water | UV Spectrophotometry | 0.15 µg/ml | 0.5 µg/ml | |
| Aqueous Samples | LC-MS/MS | Not specified | Not specified, but calibration curve started at 3.9 µg/L |
Experimental Protocols
Protocol 1: Determination of Hexazinone in Livestock Products by LC-MS/MS (Adapted from Kubota et al., 2018)
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Sample Extraction:
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Weigh 5 g of the homogenized sample into a centrifuge tube.
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Add 10 mL of acetonitrile and 5 mL of n-hexane.
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Homogenize for 3 minutes.
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Centrifuge at 3000 rpm for 10 minutes.
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Collect the acetonitrile (lower) layer.
-
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Cleanup:
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Pass the acetonitrile extract through a SAX/PSA cartridge column.
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Elute with acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
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LC-MS/MS Analysis:
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Use a C18 analytical column.
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Employ a gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile.
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Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.
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Monitor the specific MRM transitions for Hexazinone.
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Protocol 2: Analysis of Hexazinone in Aqueous Solutions by LC-MS/MS (Adapted from Jasemizad et al., 2019)
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Sample Preparation (SPE):
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Acidify the water sample to approximately pH 2.
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Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.
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Load the water sample onto the cartridge.
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Wash the cartridge with ultrapure water to remove interferences.
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Elute Hexazinone with methanol.
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Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use an Eclipse Plus C18 column (2.1 × 100 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium formate in water with 5% acetonitrile.
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Mobile Phase B: 100% acetonitrile.
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Run a gradient program starting with 100% A, changing to 10% A and 90% B over 8 minutes.
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Set the flow rate to 0.2 mL/min.
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Operate the tandem mass spectrometer in positive electrospray ionization (+ESI) mode using MRM.
-
Visualizations
Caption: General experimental workflow for Hexazinone analysis.
Caption: Troubleshooting decision tree for Hexazinone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of Hexazinone and Its Major Metabolites in Livestock Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of an analytical method for Hexazinone using Hexazinone-d6
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Internal Standards in Analytical Accuracy
In quantitative analysis, particularly with complex matrices encountered in environmental and biological samples, the use of an internal standard is crucial for achieving accurate and reliable results. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. A stable isotope-labeled internal standard, such as Hexazinone-d6, represents the gold standard for mass spectrometry-based methods. It co-elutes with the analyte, experiences similar matrix effects and ionization suppression or enhancement, and accounts for variations in sample preparation and instrument response. This leads to more precise and accurate quantification compared to methods relying on external standards or other types of internal standards.
Comparison of Validated Analytical Methods for Hexazinone
Several analytical techniques have been validated for the determination of Hexazinone in various matrices, primarily utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. Offers high selectivity and sensitivity. | Separation by high-performance liquid chromatography followed by detection based on the absorption of UV light by the analyte. A more common and less expensive technique. |
| Sample Matrix | Water, Soil, Livestock Products[1][2] | Formulations, Water[3] |
| Internal Standard | While not explicitly stated for Hexazinone, the use of a stable isotope-labeled internal standard like this compound is the recommended best practice for LC-MS/MS to correct for matrix effects and procedural losses. | Not always utilized; quantification is often performed using an external standard calibration curve. |
| Limit of Quantification (LOQ) | As low as 0.1 µg/L in water and 2.0 µg/kg in soil[1] | 0.02 mg/kg in sugarcane and 0.04 mg/kg in soil[3] |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.999 |
| Recovery | Generally in the range of 70-120% depending on the matrix and fortification level. | Can be variable, often in the range of 80-110%. |
| Selectivity | High, due to the specificity of mass transitions. | Lower than LC-MS/MS, susceptible to interference from co-eluting compounds that absorb at the same wavelength. |
Experimental Protocols
Representative LC-MS/MS Method for Hexazinone in Water and Soil
This protocol is a generalized procedure based on EPA validated methods.
1. Sample Preparation:
-
Water Samples: Acidify the water sample and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analyte and remove interfering substances. Elute the analyte from the cartridge with a suitable organic solvent.
-
Soil Samples: Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water). The extract may require a clean-up step using SPE to remove matrix components.
2. Internal Standard Spiking:
-
Prior to extraction, spike the sample with a known concentration of the internal standard (ideally this compound).
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Hexazinone and the internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode.
4. Quantification:
-
Calculate the concentration of Hexazinone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Hexazinone and a constant concentration of the internal standard.
Representative HPLC-UV Method for Hexazinone in Formulations
This protocol is a generalized procedure based on published methods for formulation analysis.
1. Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known volume. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.
2. HPLC-UV Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., a mixture of methanol and water).
-
UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for Hexazinone (approximately 247 nm).
3. Quantification:
-
Prepare a calibration curve by injecting standards of known Hexazinone concentrations. Determine the concentration of Hexazinone in the sample by comparing its peak area to the calibration curve.
Workflow for Analytical Method Validation of Hexazinone
Caption: Workflow for the validation of an analytical method for Hexazinone using an internal standard.
References
A Comparative Guide to Internal Standards for Triazine Analysis: Hexazinone-d6, Atrazine-d5, and Terbuthylazine-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triazine herbicides is paramount for environmental monitoring, food safety, and toxicological studies. The use of internal standards in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a well-established practice to ensure the reliability of results by correcting for analyte losses during sample preparation and variations in instrument response. This guide provides an objective comparison of Hexazinone-d6 and other commonly used isotopically labeled internal standards, Atrazine-d5 and Terbuthylazine-d5, for the analysis of triazine herbicides.
The Role of Internal Standards in Triazine Analysis
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their corresponding unlabeled analytes, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior allow for effective compensation for matrix effects, which can significantly suppress or enhance the analyte signal, leading to inaccurate quantification.
Performance Comparison of Internal Standards
Table 1: Performance Characteristics of Internal Standards for Triazine Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | RSD (%) | Linearity (r²) | Key Findings |
| This compound | Hexazinone | Aqueous | 53-61[1] | Not Reported | >0.99[1] | Suitable for the analysis of Hexazinone in aqueous samples.[1] |
| Atrazine-d5 | Atrazine, Simazine, Propazine, and degradates | Drinking Water | Not specified, but used for quantification | Not Specified | >0.996[2] | Widely used in EPA methods for triazine analysis in drinking water, demonstrating excellent linearity.[2] |
| Atrazine-d5 | Atrazine, Deethylatrazine | Surface Water | Accuracy <15% error | <5 | Not Reported | Effective for trace analysis of atrazine and its metabolite in surface water with good precision. |
| Terbuthylazine-d5 | Terbuthylazine, Desethylterbuthylazine | Human Urine and Hair | Accuracy within 12% | <7 | Up to 100 µg/L or 5.00 ng/mg hair | Demonstrated good accuracy and precision in complex biological matrices. |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. RSD refers to Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for triazine analysis using isotopically labeled internal standards.
Protocol 1: Analysis of Triazines in Drinking Water using Atrazine-d5 by LC-MS/MS (Adapted from EPA Method 536.0)
1. Sample Preparation:
-
Allow water samples to equilibrate to room temperature.
-
For each 1 mL of the water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.
-
Spike the sample with a solution of Atrazine-d5 and other relevant deuterated standards to a final concentration of 5 ng/mL.
-
Vortex the sample to ensure thorough mixing.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM).
Protocol 2: Analysis of Hexazinone in Aqueous Solutions by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by ultra-high pure water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Liquid chromatography system.
-
Column: Eclipse Plus C18, 2.1 × 100 mm, 3.5 μm.
-
Mobile Phase A: 95% of 5 mM ammonium formate in water with 5% acetonitrile.
-
Mobile Phase B: 100% acetonitrile.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical triazine analysis using an internal standard and the signaling pathway concept in analytical chemistry.
Caption: General workflow for triazine analysis using an internal standard.
Caption: How an internal standard corrects for variations.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods for triazine herbicides.
-
Atrazine-d5 is a widely adopted internal standard, particularly for the analysis of atrazine and related compounds in water matrices, and is featured in regulatory methods.
-
Terbuthylazine-d5 has shown good performance in complex biological matrices, indicating its suitability for challenging sample types.
-
This compound , while less documented in comparative studies, is a suitable choice for the specific analysis of its parent compound, hexazinone.
Researchers should consider the specific triazine analytes of interest, the sample matrix, and the desired level of accuracy and precision when selecting an internal standard. The experimental protocols and data presented in this guide provide a foundation for making an informed decision and for the development of validated analytical methods.
References
A Comparative Guide to the Analysis of Hexazinone: Isotope Dilution Mass Spectrometry vs. Liquid Chromatography-Tandem Mass Spectrometry
In the realm of analytical chemistry, particularly for regulatory and research purposes, the accuracy and precision of quantitative methods are paramount. This guide provides a comparative overview of two powerful analytical techniques for the determination of Hexazinone, a widely used herbicide. We will explore the gold standard, Isotope Dilution Mass Spectrometry (IDMS), and a widely adopted, validated method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require robust and reliable analytical methodologies.
Introduction to Analytical Techniques
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision.[1] It is considered a primary ratio method of measurement by the International System of Units (SI).[1] The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (an isotopic analog of the analyte) to the sample.[2] This "isotope spike" acts as an internal standard. By measuring the altered isotopic ratio of the analyte in the spiked sample using a mass spectrometer, the exact amount of the analyte originally present can be determined.[2] A key advantage of this method is that once the spike and sample have equilibrated, any subsequent loss of the analyte during sample preparation or analysis will not affect the measured isotope ratio, and therefore will not compromise the accuracy of the result.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique commonly used for the quantification of trace-level compounds in complex matrices. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The LC separates the analyte of interest, in this case, Hexazinone, from other components in the sample. The analyte is then ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) are monitored, providing a high degree of selectivity and reducing matrix interference. While not a primary ratio method like IDMS, validated LC-MS/MS methods can provide excellent accuracy and precision for routine analysis.
Performance Comparison: Accuracy and Precision
The following table summarizes the performance data from a validated LC-MS/MS method for the simultaneous analysis of Betrixaban and Hexazinone in aqueous solutions.
| Parameter | Performance Data for Hexazinone (LC-MS/MS) |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.8 µg/L |
| Accuracy (Recovery in ultra-high pure water) | >98% |
| Accuracy (Recovery in influent wastewater) | 53% - 61% |
| Precision (Relative Standard Deviation, RSD) | Not explicitly stated in the provided abstract, but the method is described as "repeatable" and "robust". |
Table 1: Performance characteristics of a validated LC-MS/MS method for Hexazinone analysis. Data sourced from a study on the simultaneous analysis of Betrixaban and Hexazinone.
It is important to note that the recovery of Hexazinone was lower in a complex matrix like wastewater, which is a common challenge in analytical chemistry. IDMS, in principle, is less susceptible to such matrix effects due to the use of an internal isotopic standard that behaves identically to the analyte during extraction and ionization.
Experimental Protocols
General Workflow for Isotope Dilution Mass Spectrometry (IDMS)
The following diagram illustrates a typical workflow for an IDMS experiment.
Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).
A detailed experimental protocol for IDMS of Hexazinone would involve:
-
Preparation of Standards: Preparation of a primary standard of Hexazinone and an isotopically labeled Hexazinone standard with known concentrations.
-
Sample Spiking: A precise and accurately weighed aliquot of the isotopically labeled standard is added to a known amount of the sample.
-
Equilibration: The sample and spike are thoroughly mixed to ensure isotopic homogeneity.
-
Extraction and Cleanup: The Hexazinone (both native and labeled) is extracted from the sample matrix and purified to remove potential interferences.
-
Mass Spectrometric Analysis: The extract is introduced into a mass spectrometer, and the instrument measures the ratio of the ion signals corresponding to the native and labeled Hexazinone.
-
Quantification: The concentration of Hexazinone in the original sample is calculated using the measured isotope ratio, the known amount of the spike added, and the masses of the sample and spike.
Experimental Protocol for LC-MS/MS Analysis of Hexazinone
The following protocol is based on a validated method for the simultaneous detection of Betrixaban and Hexazinone in aqueous solutions.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Acidify the water sample to pH 2.
-
Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water at pH 2.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (+ESI) mode.
-
Column: Eclipse Plus C18 column (e.g., 2.1 × 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 5% acetonitrile.
-
B: 100% acetonitrile.
-
-
Injection Volume: 2 µL.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Hexazinone.
3. Method Validation The method was validated for:
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Linearity
-
Matrix Effect
-
Recovery
-
Precision
-
Accuracy
Conclusion
Isotope Dilution Mass Spectrometry stands as the benchmark for accuracy and precision in quantitative analysis due to its ability to correct for analyte losses during sample processing and minimize matrix effects. While direct application of IDMS to Hexazinone analysis is not widely documented in readily available literature, its principles establish it as a superior reference method.
On the other hand, LC-MS/MS offers a practical, highly sensitive, and selective alternative that has been successfully validated for the determination of Hexazinone in environmental samples. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for a primary reference measurement (favoring IDMS) or for high-throughput routine analysis (where a validated LC-MS/MS method is often more practical). For researchers and professionals requiring the highest degree of confidence in their quantitative results, the development and application of an IDMS method for Hexazinone would be the recommended approach. For routine monitoring and analysis, a well-validated LC-MS/MS method provides a robust and reliable solution.
References
Determining Detection and Quantification Limits for Hexazinone: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for substances like the herbicide Hexazinone is critical for method validation and ensuring data reliability. This guide provides a comparative overview of various analytical methods for Hexazinone analysis, summarizing their reported LOD and LOQ values. Detailed experimental protocols and a generalized workflow for determining these limits are also presented to aid in the selection and implementation of appropriate analytical procedures.
Comparison of Analytical Methods for Hexazinone
The selection of an analytical method for Hexazinone determination depends on factors such as the matrix (e.g., water, soil), required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques. The table below summarizes the LOD and LOQ values for Hexazinone achieved by different methods in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | Ground Water (Direct Injection) | - | 0.33 µg/L | [1] |
| HPLC with Solid Phase Extraction (SPE) | Ground Water | - | 0.1 µg/L | [1] |
| HPLC | Soil | - | 25 ng/g | [1] |
| Enzyme Immunoassay (EIA) | Soil | - | 50 ng/g | [1] |
| LC-MS/MS | Aqueous Solutions | 0.2 µg/L | 0.8 µg/L | [2] |
| UPLC-MS/MS | Water | 0.05 µg/L | - | |
| GC-NPD | Soil | Not Reported | 20 or 40 µg/kg | |
| LC-MS/MS | Soil | 0.67 µg/kg | 2.0 or 4.0 µg/kg | |
| UV-Vis Spectrophotometry with PLS | Water and Soil Leachates | 0.1 µg/mL | 0.4 µg/mL | |
| RP-HPLC | Sugarcane | - | 0.02 mg/kg | |
| RP-HPLC | Soil | - | 0.04 mg/kg |
Note: The variability in reported LOD and LOQ values can be attributed to differences in instrumentation, experimental conditions, and the specific protocols for their determination.
Experimental Protocols: Determining LOD and LOQ
The determination of LOD and LOQ is a crucial part of analytical method validation. The International Council for Harmonisation (ICH) provides guidelines for this process. The two most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
Signal-to-Noise Ratio Method
This method is applicable to analytical procedures that exhibit baseline noise.
-
Limit of Detection (LOD): Determined as the concentration of the analyte that produces a signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ): Determined as the concentration of the analyte that produces a signal-to-noise ratio of 10:1.
Protocol:
-
Analyze a series of blank samples (matrix without the analyte) to determine the baseline noise level.
-
Prepare a series of diluted standards of Hexazinone at concentrations expected to be near the LOD and LOQ.
-
Inject these standards into the analytical instrument.
-
Measure the signal height and the noise level for each standard.
-
Calculate the signal-to-noise ratio for each concentration.
-
The concentration that yields a signal-to-noise ratio of approximately 3 is designated as the LOD, and the concentration that yields a ratio of approximately 10 is the LOQ.
Method Based on the Standard Deviation of the Response and the Slope
This approach relies on the statistical analysis of the calibration curve.
-
Limit of Detection (LOD): Calculated using the formula: LOD = 3.3 * (σ / S)
-
Limit of Quantification (LOQ): Calculated using the formula: LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
Protocol:
-
Prepare a series of at least five calibration standards of Hexazinone in the relevant matrix, with concentrations in the low range of the expected linear response.
-
Analyze each standard multiple times (e.g., 3-6 replicates).
-
Construct a calibration curve by plotting the mean instrument response against the known concentration of Hexazinone.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the standard deviation of the y-intercepts (σ) from the regression analysis.
-
Calculate the slope of the calibration curve (S).
-
Use the formulas above to calculate the LOD and LOQ.
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the LOD and LOQ of an analytical method.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
A Researcher's Guide to Certified Reference Materials for Hexazinone Analysis
For scientists and researchers engaged in the precise quantification of the herbicide Hexazinone, the selection of a suitable Certified Reference Material (CRM) is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available Hexazinone CRMs, detailing their specifications and the quality standards to which they adhere. It also includes a standardized experimental protocol for Hexazinone analysis and visual workflows to aid in method implementation.
Comparison of Hexazinone Certified Reference Materials
| Supplier/Brand | Product Name/Grade | Product Number | Format | Certified Purity/Concentration | Uncertainty | Accreditations |
| Sigma-Aldrich | Hexazinone, TraceCERT® | CRM36129 | Neat Solid | Certified content by qNMR provided on CoA | Expanded uncertainty provided on CoA | ISO/IEC 17025, ISO 17034 |
| Sigma-Aldrich | Hexazinone, PESTANAL® | 36129 | Neat Solid | Analytical standard, purity specified on CoA | Not specified as expanded uncertainty | General quality control |
| HPC Standards GmbH | Hexazinone, Certified Reference Material | 690962 | Neat Solid | High-purity, value on certificate | Provided on certificate | ISO 17034, ISO 9001 |
| CRM LABSTANDARD | Hexazinone solution | CRM2B3L442 | Solution in Acetonitrile | 100.00 mg/L or 1000.00 mg/L | Provided on certificate | ISO/IEC 17025, ISO 17034 |
| Chiron | Hexazinone | 3420.12 | Neat Solid or Solution | High purity, value on certificate | Provided on certificate | ISO 17034 |
Note: The certified values and uncertainties are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided with the product.
Key Considerations for CRM Selection
-
Accreditation: For laboratories operating under strict quality assurance programs, selecting a CRM from a manufacturer accredited to ISO 17034 for reference material production and ISO/IEC 17025 for testing and calibration is highly recommended. This ensures the highest level of metrological traceability and reliability. Sigma-Aldrich's TraceCERT®, HPC Standards GmbH, CRM LABSTANDARD, and Chiron all offer products with these accreditations.[1][2][3]
-
Format: CRMs are available in both neat (solid) and solution formats. Neat materials offer flexibility in preparing calibration standards at various concentrations, while solution-based CRMs provide convenience and reduce handling errors, especially for laboratories that do not have the facilities for high-precision weighing of potent compounds.
-
Certified Value and Uncertainty: The certificate of analysis is a crucial document that provides the certified property value (e.g., purity or concentration) and its associated expanded uncertainty. A smaller uncertainty indicates a higher level of confidence in the certified value. For instance, Sigma-Aldrich's TraceCERT® CRMs are certified by quantitative NMR (qNMR), a primary ratio method that provides a high level of accuracy.[1]
Experimental Protocol: Analysis of Hexazinone in a Soil Matrix by HPLC-UV
This protocol provides a general procedure for the determination of Hexazinone in soil samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The use of a CRM is essential for the preparation of accurate calibration standards.
1. Scope: This method is applicable for the quantitative analysis of Hexazinone in soil samples. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as part of the method validation process.
2. Reagents and Materials:
-
Hexazinone Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
-
Sodium sulfate, anhydrous
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Analytical balance
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of the neat Hexazinone CRM and dissolve it in methanol in a class A volumetric flask. If using a solution CRM, the stock solution may be prepared by dilution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
5. Sample Preparation (Extraction and Cleanup):
-
Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of acetonitrile and vortex for 1 minute. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Decant the supernatant. Repeat the extraction with another 20 mL of acetonitrile. Combine the supernatants.
-
Cleanup: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the combined extract onto the SPE cartridge. Wash the cartridge with 5 mL of water. Elute the Hexazinone with 5 mL of acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
6. HPLC-UV Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact composition should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 247 nm
-
Column Temperature: 30 °C
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Hexazinone standards against their concentrations.
-
Determine the concentration of Hexazinone in the sample extracts from the calibration curve.
-
Calculate the final concentration of Hexazinone in the soil sample, taking into account the initial sample weight and dilution factors.
Visualizing the Workflow
To better illustrate the key processes in Hexazinone analysis, the following diagrams have been generated using Graphviz.
Caption: Logical flow for selecting a Hexazinone CRM.
Caption: Experimental workflow for Hexazinone analysis.
References
A Comparative Analysis of GC-MS and LC-MS/MS for Hexazinone Detection
For researchers and scientists engaged in the detection and quantification of the herbicide Hexazinone, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.
Performance Comparison
The selection of an analytical technique hinges on its performance characteristics. LC-MS/MS generally demonstrates superior sensitivity and is amenable to a wider range of compounds without the need for derivatization. GC-MS, while a robust and established technique, can be limited by the volatility and thermal stability of the analyte.
Quantitative Data Summary
The following table summarizes the key performance parameters for Hexazinone detection using LC-MS/MS and GC-MS/MS based on published studies.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.003 µg/L - 0.2 µg/L[1][2] | 0.01 mg/kg[3] |
| Limit of Quantitation (LOQ) | 0.010 µg/L - 0.8 µg/L[1][2] | 0.033 mg/kg |
| Recovery | 70% - 120% | 73.63% - 89.29% |
| Precision (RSD) | < 20% | < 10% |
| **Linearity (R²) ** | > 0.99 | 0.9998 |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage differ significantly.
References
- 1. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minio.scielo.br [minio.scielo.br]
- 3. Simultaneous Determination of 147 Pesticide Residues in Traditional Chinese Medicines by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Hexazinone-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in studies involving chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Hexazinone-d6, a deuterated analog of the herbicide Hexazinone, against other potential alternatives. It includes an examination of its isotopic purity, supporting experimental data, and detailed methodologies for its assessment, enabling researchers to make informed decisions for their analytical needs.
Introduction to this compound
This compound is a synthetically derived form of Hexazinone where six hydrogen atoms on the dimethylamino group have been replaced with deuterium atoms. This isotopic substitution renders it an ideal internal standard for the quantification of Hexazinone in various matrices. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Comparison of Isotopic Purity and Performance
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. A high isotopic enrichment ensures a strong, distinct signal for the labeled compound and minimizes potential interference from the unlabeled analyte. Commercially available this compound typically boasts an isotopic enrichment of 99 atom % D.
While specific comparative data for different deuterated Hexazinone standards is scarce in publicly available literature, a comparison can be drawn based on the general principles of using deuterated standards and by examining the specifications of commercially available products.
Table 1: Comparison of this compound with a Hypothetical Alternative Deuterated Standard
| Parameter | This compound (Typical Commercial Grade) | Alternative Deuterated Standard (Hypothetical) |
| Deuteration Position | Dimethylamino group | Cyclohexyl ring |
| Number of Deuterium Atoms | 6 | 5 |
| Stated Isotopic Enrichment | ≥ 99 atom % D | ≥ 98 atom % D |
| Isotopic Distribution (d-species) | d6 > 99% | d5 > 98% |
| d5 < 1% | d4 < 1.5% | |
| d0-d4: Typically not specified, assumed negligible | d0-d3: < 0.5% | |
| Potential for H/D Exchange | Low; C-D bonds are generally stable | Low; C-D bonds are generally stable |
| Chromatographic Co-elution with Hexazinone | High degree of co-elution expected | High degree of co-elution expected |
Experimental Protocols for Assessing Isotopic Purity
The isotopic purity of this compound can be rigorously assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and confirm the mass accuracy of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatograph (LC).
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: > 60,000 FWHM.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the unlabeled Hexazinone ([M+H]⁺ ≈ 253.1662) and this compound ([M+H]⁺ ≈ 259.2040).
-
From the full scan mass spectrum of the this compound peak, determine the relative abundance of the ions corresponding to the different deuterated species (d0 to d6).
-
Calculate the isotopic purity by expressing the abundance of the d6 species as a percentage of the total abundance of all deuterated and undeuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet) compared to the signals of the cyclohexyl and other methyl protons confirms the location of the deuterium labels.
-
Integration of the residual N-methyl proton signal relative to other non-deuterated protons in the molecule allows for the quantification of the isotopic purity.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal in the region corresponding to the N-methyl groups provides direct evidence of deuteration at that position.
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Caption: Role of this compound in Accurate Quantification.
Conclusion
The assessment of isotopic purity is a critical step in validating the suitability of this compound as an internal standard for quantitative assays. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, deuteration site, and isotopic enrichment. Commercially available this compound, with its high isotopic purity, offers a reliable tool for researchers, ensuring the accuracy and precision of analytical data in drug development and other scientific disciplines. The selection of a well-characterized deuterated standard like this compound is a fundamental component of a sound analytical methodology.
A Comparative Guide to the Analysis of Hexazinone Using Internal Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of the herbicide Hexazinone, with a focus on the linearity and calibration curves obtained when employing an internal standard. The use of an internal standard is a critical practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. This document details the performance of various methods, presents experimental protocols, and offers a visual workflow to aid in methodological selection and implementation.
Comparison of Linearity and Calibration Curve Parameters
The selection of an appropriate analytical method for Hexazinone quantification is crucial for obtaining reliable data. While external standard calibration is a common approach, the use of an internal standard is highly recommended to mitigate matrix effects and other sources of error. Although specific data for Hexazinone analysis with a dedicated internal standard is not always published in isolation, multi-residue methods often include Hexazinone and utilize internal standards. Deuterated analogues, such as Hexazinone-d6, are considered ideal internal standards due to their similar chemical and physical properties to the analyte. Structurally similar compounds, like Atrazine-d5, are also employed.
Below is a summary of the performance characteristics of different analytical methods for Hexazinone, including those using external and internal standards.
| Analytical Method | Internal Standard | Calibration Curve Range | Linearity (R²) | Regression Equation | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | External Standard | 3.9 - 1000 µg/L | > 0.99 | Not Provided | 0.8 µg/L | [1][2] |
| RP-HPLC | External Standard | 50% - 150% of theoretical concentration | 0.999 | y = 1845x - 67.66 | Not Provided | |
| UV-Vis Spectrophotometry | Not Applicable (PLS Regression) | 0.5 - 14.0 µg/mL | 0.9997 | Not Provided | 0.4 µg/mL | [3][4] |
| HPLC | External Standard | 0.5 - 3.0 mg/mL | 0.99895 | Not Provided | Not Provided | [5] |
| Multi-Residue LC-MS/MS | Atrazine-d5, Diuron-d6 | 0.002 - 0.1 mg/kg | > 0.99 (for all analytes) | Not Provided | 0.01 mg/kg (for most analytes) | |
| Multi-Residue GC-MS | Atrazine-d5 | Not Specified | > 0.99 (for all analytes) | Not Provided | Not Specified |
Note: While the multi-residue methods demonstrate excellent linearity for a wide range of pesticides, including Hexazinone, the specific regression equation for Hexazinone is not detailed in the available literature. The use of isotopically labeled internal standards, such as Atrazine-d5 for the related triazine herbicide atrazine, has been shown to yield high accuracy and precision.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Hexazinone in an environmental sample using an internal standard with LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for Hexazinone quantification.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Internal Standard
This protocol is based on established methods for the analysis of triazine herbicides in environmental samples. Atrazine-d5 is proposed as a suitable internal standard due to its structural similarity to Hexazinone.
1. Reagents and Standards
-
Hexazinone analytical standard (≥98% purity)
-
Atrazine-d5 internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile, Methanol, and Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Preparation
-
Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of Hexazinone and Atrazine-d5 in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing Hexazinone at concentrations ranging from 1 to 1000 µg/L and a constant concentration of Atrazine-d5 (e.g., 100 µg/L) by diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water).
3. Sample Preparation (Water Sample)
-
To a 100 mL water sample, add the internal standard solution to achieve a final concentration of 100 µg/L of Atrazine-d5.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
4. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate Hexazinone and Atrazine-d5 (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Hexazinone: Monitor appropriate precursor and product ion transitions.
-
Atrazine-d5: Monitor appropriate precursor and product ion transitions.
-
5. Calibration and Quantification
-
Inject the series of calibration standards to generate a calibration curve by plotting the peak area ratio of Hexazinone to Atrazine-d5 against the concentration of Hexazinone.
-
Determine the concentration of Hexazinone in the samples by interpolating their peak area ratios from the calibration curve.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection (External Standard)
This method is a widely used alternative for the quantification of Hexazinone and demonstrates good linearity without an internal standard.
1. Reagents and Standards
-
Hexazinone analytical standard (≥98% purity)
-
Acetonitrile and Water (HPLC grade)
-
Methanol (HPLC grade)
2. Standard Preparation
-
Primary Stock Solution (1000 mg/L): Prepare a stock solution of Hexazinone in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from a percentage of the expected sample concentration (e.g., 50% to 150%) by diluting the primary stock solution with the mobile phase.
3. Sample Preparation
-
Sample preparation will vary depending on the matrix. For formulated products, a simple dilution with the mobile phase may be sufficient. For environmental samples, an extraction and clean-up step similar to the LC-MS/MS method may be required.
4. HPLC Conditions
-
LC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 247 nm.
5. Calibration and Quantification
-
Inject the series of calibration standards to generate a calibration curve by plotting the peak area of Hexazinone against its concentration.
-
Determine the concentration of Hexazinone in the samples by interpolating their peak areas from the calibration curve.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for choosing an appropriate analytical method for Hexazinone analysis.
References
- 1. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Recovery of Hexazinone and its Deuterated Internal Standard in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the recovery of Hexazinone and its deuterated internal standard, Hexazinone-d6, in various environmental matrices. The data presented is compiled from a range of studies to offer insights into the efficiency of analytical methods for these compounds. While specific recovery data for this compound is limited in publicly available literature, this guide infers its expected high recovery based on the established principles of using isotopically labeled internal standards.
Data on Recovery Percentages
The following table summarizes the recovery percentages of Hexazinone in different sample types as reported in various studies. The use of a deuterated internal standard like this compound is a standard practice in analytical chemistry to correct for matrix effects and variations in extraction efficiency, thus ensuring more accurate quantification. While explicit recovery percentages for this compound are not detailed in the reviewed literature, its structural similarity to Hexazinone suggests it will exhibit comparable, if not more consistent and higher, recovery rates. The primary role of the internal standard is to normalize the results, and its own absolute recovery is a critical parameter in method validation.
| Sample Type | Analytical Method | Reported Recovery of Hexazinone (%) | Reference |
| Soil | GC-NPD | 70 - 120 | [1] |
| Soil | LC/MS/MS | Mean recoveries within guideline requirements (70-120%), with some exceptions as low as 65% | [1] |
| Sugarcane | HPLC | 84.1 - 95.7 | [2] |
| Soil | HPLC | 79.4 - 86.1 | [2] |
| Influent Wastewater | LC-MS/MS | 53 - 61 | [3] |
| Ultra-high Pure Water | LC-MS/MS | >98 | |
| Groundwater & Surface Water | HPLC | 95 - 111 | |
| Synthetic Mixtures | UV-Vis Spectrophotometry | 102 ± 2 | |
| Tap Water | UV-Vis Spectrophotometry | 102 ± 1 | |
| Well Water | UV-Vis Spectrophotometry | 103.8 ± 0.3 | |
| Soil Leachates | UV-Vis Spectrophotometry | 96 ± 5 | |
| Sea Water | UV-Vis Spectrophotometry | 66 ± 15 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are generalized experimental protocols for the extraction and analysis of Hexazinone from soil and water samples, based on methodologies described in the cited literature.
Analysis of Hexazinone in Soil Samples by GC-NPD and LC/MS/MS
This method is intended for the quantitative determination of Hexazinone and its metabolites in soil.
-
Extraction:
-
A 50 g soil sample is extracted with a 2:1 mixture of acetonitrile and 0.1 M KH2PO4 buffer (pH 4.8).
-
The sample is shaken for 4 hours on a reciprocating shaker.
-
The extract is then filtered.
-
-
Clean-up (for GC-NPD analysis):
-
An aliquot of the extract is partitioned with hexane to remove nonpolar co-extractives.
-
The aqueous phase is then passed through a C18 solid-phase extraction (SPE) cartridge.
-
The cartridge is eluted with ethyl acetate.
-
-
Analysis:
-
GC-NPD: The concentrated eluate is analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector.
-
LC/MS/MS: For confirmation or primary analysis, the initial extract is diluted and directly injected into a Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Simultaneous Analysis of Hexazinone in Aqueous Solutions by LC-MS/MS
This method is suitable for the detection and quantification of Hexazinone in water samples, including wastewater.
-
Sample Preparation:
-
Water samples are collected and stored in amber glass bottles.
-
For wastewater samples, a centrifugation step may be necessary to remove suspended solids.
-
Samples are spiked with the internal standard (this compound).
-
-
Solid-Phase Extraction (SPE):
-
The water sample is passed through a pre-conditioned Oasis HLB SPE cartridge.
-
The cartridge is then washed with a solution of 5% methanol in water to remove interferences.
-
The analytes are eluted from the cartridge with methanol.
-
-
Analysis:
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
The reconstituted sample is then analyzed by LC-MS/MS. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analysis of Hexazinone in soil and water samples.
Caption: Experimental workflow for the analysis of Hexazinone in soil samples.
Caption: Experimental workflow for the analysis of Hexazinone in water samples.
References
Safety Operating Guide
Proper Disposal of Hexazinone-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Hexazinone-d6 is a critical aspect of laboratory operations and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a deuterated analog of the herbicide Hexazinone. Adherence to these procedures is vital for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its non-labeled parent compound, Hexazinone. Hexazinone is classified as harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| Hazard Category | Recommended PPE |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a risk of splashing.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as required to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. It is crucial to manage this compound as a hazardous waste and avoid its release into the environment.
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Containerization :
-
Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste. The container must be in good condition with a secure screw-top cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using an absorbent material suitable for chemical spills.
-
Collect all contaminated absorbent material and any contaminated soil or surfaces and place it in the designated hazardous waste container.
-
Report the spill to your institution's EHS department.
-
-
Final Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Decontamination of Empty Containers
Containers that have held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.
-
Rinsate Collection : The rinsate from each rinse must be collected and disposed of as hazardous waste in your designated this compound waste container.
-
Container Disposal : Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, it is essential to deface or remove the original label to prevent misuse. Always confirm your institution's specific procedures for the disposal of decontaminated containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
